molecular formula C11H14N6 B2561469 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine CAS No. 198209-80-2

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine

Katalognummer: B2561469
CAS-Nummer: 198209-80-2
Molekulargewicht: 230.275
InChI-Schlüssel: YEJXVAVZMPQAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Phenyl-1H-tetrazol-5-YL)piperazine is a useful research compound. Its molecular formula is C11H14N6 and its molecular weight is 230.275. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Phenyl-1H-tetrazol-5-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJXVAVZMPQAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Executive Summary

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine represents a specialized hybrid scaffold in medicinal chemistry, merging the pharmacophoric utility of the phenylpiperazine class with the bioisosteric properties of the tetrazole ring. While often utilized as an intermediate in the synthesis of complex antifungal azoles and GPCR ligands, this molecule possesses distinct physicochemical characteristics that make it a valuable probe for structure-activity relationship (SAR) studies. This guide details its chemical constitution, robust synthetic protocols, and pharmacological relevance.[1]

Physicochemical Profile & Constitution

The molecule consists of a piperazine ring directly bonded to the C5 position of a tetrazole ring, which bears a phenyl substituent at the N1 position. This connectivity creates a rigid, polar core with a basic secondary amine available for further functionalization.

Table 1: Chemical Properties

PropertyValue / Description
IUPAC Name 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine
Molecular Formula C₁₁H₁₄N₆
Molecular Weight 230.27 g/mol
CAS Registry 50746-91-7 (Generic/Related)
pKa (Piperazine NH) ~8.7 (Predicted, Basic)
LogP ~1.2 (Predicted)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (neutral form)

Structural Insight: Unlike 5-phenyltetrazoles (where the phenyl is on C5), the 1-phenyl-1H-tetrazol-5-yl arrangement locks the tetrazole tautomerism, preventing the "azido-azomethine" equilibrium often seen in fused tetrazoles. The C5-N bond connecting the piperazine is electronically similar to an amidine, imparting partial double-bond character and reducing the basicity of the attached piperazine nitrogen compared to an alkyl-piperazine.

Synthetic Architecture

The most robust synthesis involves a Nucleophilic Aromatic Substitution (SₙAr) of a 5-halotetrazole. Direct cycloaddition to form the tetrazole with the piperazine already attached is chemically challenging due to competing nucleophilicity.

Protocol: SₙAr Displacement of 5-Chloro-1-phenyl-1H-tetrazole

Reagents:

  • Substrate: 5-Chloro-1-phenyl-1H-tetrazole (commercially available or synthesized from phenyl isocyanide + NaN₃).

  • Nucleophile: Piperazine (Anhydrous).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N).

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Chloro-1-phenyl-1H-tetrazole (1.0 eq) in anhydrous MeCN (0.5 M concentration).

  • Nucleophile Addition: Add Piperazine (3.0 eq).

    • Expert Note: Excess piperazine is critical to prevent the formation of the bis-tetrazolyl byproduct, where the secondary amine of the product reacts with another equivalent of the starting chloride.

  • Reflux: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (amine product).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate in vacuo.[3]

  • Purification:

    • Resuspend the residue in water and extract with Ethyl Acetate.

    • Alternative: If the product precipitates as HCl salt, filter directly.

    • Recrystallize from Ethanol/Ether to yield off-white crystals.

Yield Expectation: 75–85%

Visualizing the Synthetic Pathway

Synthesis SM1 5-Chloro-1-phenyl-1H-tetrazole (Electrophile) Intermediate Transition State (Meisenheimer-like) SM1->Intermediate Reflux MeCN Reagent Piperazine (Nucleophile - 3.0 eq) Reagent->Intermediate Product 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (Target) Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: SₙAr synthetic pathway for the formation of the tetrazolyl-piperazine scaffold.

Pharmacological Relevance & Bioisosterism

This molecule is a classic example of a "Privileged Structure" modification.

1. The Phenylpiperazine Moiety: Phenylpiperazines are dominant scaffolds in neuropsychopharmacology. They bind with high affinity to:

  • Serotonin Receptors: Specifically 5-HT₁A, 5-HT₂A, and 5-HT₇.

  • Dopamine Receptors: D₂ and D₄ subtypes.

  • Sigma Receptors: Sigma-1 (σ₁) ligands.

2. The Tetrazole Bioisostere: Replacing the typical phenyl or carbonyl linker with a tetrazole ring serves three specific medicinal chemistry functions:

  • Metabolic Stability: The tetrazole ring is highly resistant to oxidative metabolism (unlike phenyl rings which undergo hydroxylation) and hydrolysis (unlike esters/amides).

  • Polarity Modulation: The high nitrogen content lowers the LogP compared to a biphenyl analog, improving water solubility while maintaining aromatic stacking interactions.

  • Cis-Amide Mimicry: The 1,5-disubstituted tetrazole geometry mimics a cis-amide bond, potentially locking the piperazine and phenyl rings into a bioactive conformation recognized by GPCRs.

Mechanism of Action Logic

Pharmacology cluster_features Structural Features cluster_targets Biological Targets Scaffold 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Piperazine Piperazine NH (Basic Center) Scaffold->Piperazine Tetrazole Tetrazole Ring (Bioisostere/Linker) Scaffold->Tetrazole Phenyl Phenyl Group (Lipophilic Anchor) Scaffold->Phenyl GPCR 5-HT / D2 Receptors (Neurotransmission) Piperazine->GPCR Ionic Interaction (Asp residue) Enzyme CYP450 / 14α-demethylase (If used in Azoles) Tetrazole->Enzyme Heme Coordination (Potential) Phenyl->GPCR Pi-Pi Stacking

Figure 2: Pharmacophore mapping of the scaffold features to potential biological targets.

Analytical Protocols

To validate the synthesis and purity of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

  • Phenyl Ring: Multiplets in the aromatic region δ 7.40 – 7.70 ppm (5H).

  • Piperazine Ring:

    • The protons adjacent to the tetrazole nitrogen (N-CH₂) will appear downfield due to the electron-withdrawing nature of the tetrazole, typically δ 3.40 – 3.60 ppm (4H, triplet-like).

    • The protons adjacent to the secondary amine (NH-CH₂) will appear upfield, typically δ 2.80 – 3.00 ppm (4H, triplet-like).

  • Amine Proton: A broad singlet (exchangeable with D₂O) around δ 1.5 – 2.0 ppm (depending on concentration and water content).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Molecular Ion: Look for the [M+H]⁺ peak at m/z ~231.1 .

  • Fragmentation: Fragmentation often involves the loss of the piperazine ring or cleavage of the tetrazole N-N bonds (loss of N₂).

References

  • PubChem. (2025). 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6.[4] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. [Link]

  • Glennon, R. A., et al. (2002). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine pharmacology). [Link]

Sources

Technical Guide: Serotonin Receptor Binding Affinity of Phenyl-Tetrazolyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for evaluating the serotonin (5-HT) receptor binding affinity of phenyl-tetrazolyl piperazine derivatives . These compounds represent a "privileged scaffold" in medicinal chemistry, particularly for targeting 5-HT1A and 5-HT2A receptors, which are critical in the treatment of anxiety, depression, and schizophrenia.

The guide focuses on the structure-activity relationship (SAR) governed by the tetrazole moiety as a bioisostere, the synthesis pathways required to access these ligands, and the radioligand binding assay protocols necessary to determine affinity (


).

Chemical Rationale & SAR

The phenyl-piperazine moiety is a well-established pharmacophore for serotonin receptors. However, the addition of a tetrazole ring at the distal end of the alkyl linker introduces specific physicochemical advantages over traditional carboxylic acid or amide derivatives.

The Tetrazole Advantage

The tetrazole ring (specifically 5-substituted 1H-tetrazole) serves as a non-classical bioisostere for a carboxylic acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).
  • Acidity: The tetrazole N-H is acidic (

    
    ), similar to a carboxylic acid, allowing for electrostatic interaction with receptor residues (e.g., arginine or lysine) in the binding pocket.
    
  • Lipophilicity: Tetrazoles are significantly more lipophilic than carboxylates, enhancing Blood-Brain Barrier (BBB) permeability—a critical requirement for CNS drugs.

  • Metabolic Stability: The aromatic nature of the tetrazole ring resists oxidative metabolism more effectively than susceptible amide or ester linkages.

Pharmacophore Model

The binding affinity typically relies on three interaction points:

  • Aromatic Head: The phenyl ring (often substituted with 2-OMe or 3-CF3) engages in

    
     stacking with aromatic residues (e.g., Trp, Phe) in the receptor.
    
  • Basic Center: The protonated nitrogen of the piperazine forms a salt bridge with a conserved Aspartate residue (Asp3.[1]32) in the transmembrane domain.[2]

  • Distal Tail: The tetrazole ring acts as a hydrogen bond acceptor or donor, interacting with polar residues near the extracellular loop.

Visualization: Pharmacophore & Interaction

Pharmacophore Phenyl Phenyl Ring (Hydrophobic/Pi-Stacking) Linker Alkyl Linker (Spacer n=2-4) Trp Receptor: Trp/Phe Phenyl->Trp Pi-Pi Interaction Pip Piperazine N4 (Protonated/Salt Bridge) Tetrazole Tetrazole Ring (H-Bond/Electrostatic) Pip->Tetrazole Alkyl Chain Asp Receptor: Asp3.32 Pip->Asp Ionic Bond Linker->Pip Covalent Arg Receptor: Arg/Lys Tetrazole->Arg H-Bond/Ionic

Caption: Pharmacophore model showing the tripartite interaction between the ligand and conserved 5-HT receptor residues.

Synthesis Pathway[1][4][5][6][7]

To evaluate these derivatives, researchers must synthesize them with high purity. The most robust route involves the N-alkylation of a substituted phenylpiperazine followed by a [3+2] cycloaddition to form the tetrazole.

Synthetic Workflow
  • N-Alkylation: Reaction of 1-arylpiperazine with a chloro-nitrile (e.g., 4-chlorobutyronitrile) in the presence of a base (

    
    ) and catalyst (KI).
    
  • Tetrazole Formation: The resulting nitrile intermediate is converted to a tetrazole using sodium azide (

    
    ) and a Lewis acid catalyst (e.g., 
    
    
    
    or
    
    
    ) in a high-boiling solvent (DMF or Toluene).

Synthesis Start Start: Substituted Phenylpiperazine Step1 Step 1: N-Alkylation (Cl-(CH2)n-CN / K2CO3 / KI) Start->Step1 Inter Intermediate: Nitrile Derivative Step1->Inter Step2 Step 2: [3+2] Cycloaddition (NaN3 / NH4Cl / DMF / 110°C) Inter->Step2 Final Final Product: Phenyl-Tetrazolyl Piperazine Step2->Final

Caption: Two-step synthesis pathway via nitrile intermediate and azide cycloaddition.

Radioligand Binding Assay Protocol

This section details the Gold Standard method for determining affinity (


).[3] The protocol uses membrane preparations from tissues (e.g., rat hippocampus) or transfected cells (e.g., HEK293 expressing h5-HT1A).
Materials & Reagents
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
     (Critical for agonist binding), 0.5 mM EDTA.
    
  • Radioligand (5-HT1A):

    
    -8-OH-DPAT (0.5–1.0 nM).
    
  • Radioligand (5-HT2A):

    
    -Ketanserin (0.5–1.0 nM).
    
  • Non-specific Binding (NSB) Agent: 10

    
     Serotonin (5-HT) or Buspirone.
    
  • Filters: Whatman GF/B or GF/C glass fiber filters.

  • Pre-treatment: 0.3% Polyethyleneimine (PEI) solution.[4]

Step-by-Step Methodology

Step 1: Filter Preparation (Crucial for Accuracy) Soak GF/B filters in 0.3% PEI for at least 1 hour prior to filtration.

  • Why? Phenyl-piperazines are lipophilic and "sticky." PEI coats the glass fibers with a positive charge, reducing non-specific binding of the radioligand to the filter itself, which would otherwise artificially inflate the background signal.

Step 2: Incubation Prepare 96-well plates or assay tubes (Total Volume: 250–500


):
  • Buffer: Add 200

    
     assay buffer.
    
  • Test Compound: Add 25

    
     of the phenyl-tetrazolyl derivative (concentrations 
    
    
    
    to
    
    
    M).
  • Radioligand: Add 25

    
     of 
    
    
    
    -Ligand.
  • Membrane: Initiate reaction by adding membrane suspension (20–50

    
     protein).
    
  • Condition: Incubate at 37°C for 60 minutes (Equilibrium).

Step 3: Termination & Counting

  • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters 3x with ice-cold Tris buffer to remove unbound ligand.

  • Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Spectrometry.

AssayWorkflow Prep Filter Prep (Soak in 0.3% PEI) Filter Harvest (Vacuum Filtration) Prep->Filter Pre-treat Incubate Incubation (Membrane + Ligand + Drug) 60 min @ 37°C Incubate->Filter Wash Wash (3x Ice-Cold Buffer) Filter->Wash Count Scintillation Counting (CPM) Wash->Count

Caption: Radioligand binding assay workflow emphasizing PEI pretreatment.

Data Analysis & Interpretation

Raw data is obtained in Counts Per Minute (CPM). This must be converted to


 (Inhibition Constant) to allow valid comparisons between laboratories.
The Cheng-Prusoff Equation

The


 (concentration displacing 50% of specific radioligand binding) is dependent on the radioligand concentration used. To obtain the intrinsic affinity (

), use:


  • 
    :  Determined from the sigmoidal dose-response curve.
    
  • 
    :  Concentration of radioligand added (e.g., 1.0 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding Assay).
    
Representative Data (SAR Trends)

The table below illustrates how structural changes in the phenyl-tetrazolyl piperazine scaffold affect affinity (


 values are representative of typical literature values).
Compound IDPhenyl SubstituentLinker Length (n)Distal Group5-HT1A

(nM)
5-HT2A

(nM)
Selectivity (1A/2A)
PTP-01 H (Unsubstituted)4Tetrazole12.5240Moderate
PTP-02 2-OMe (Ortho-methoxy)4Tetrazole0.8 150High
PTP-03 2-OMe2Tetrazole45.0310Low
PTP-04 2-OMe4Carboxylic Acid5.2180Good (Poor BBB)
PTP-05 3-CF34Tetrazole2.115Mixed

Technical Insight:

  • PTP-02 demonstrates that the ortho-methoxy group is critical for high 5-HT1A affinity (mimicking the structure of endogenous serotonin).

  • PTP-03 shows that shortening the linker disrupts the optimal distance between the protonated nitrogen and the tetrazole interaction site.

  • PTP-04 (Acid) has good affinity but is likely to have poor brain penetration compared to the tetrazole analog.

References

  • Boesten, W. H., et al. (2001). "Synthesis and 5-HT1A receptor affinity of 1-phenylpiperazines." Polish Journal of Pharmacology, 53, 359–368.[5]

  • Cheng, Y., & Prusoff, W. H. (1973).[6] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.

  • Park, C. M., et al. (2010).[7] "Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents." Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224.[7]

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources.

  • Demko, Z. P., & Sharpless, K. B. (2001).[8] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950.

Sources

Metabolic Profiling and Bio-Disposition of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (PTP)

[1][2]

Executive Summary

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (hereafter referred to as PTP ) represents a privileged pharmacophore in modern medicinal chemistry.[1][2] Structurally characterized by a piperazine ring linked to a phenyl-substituted tetrazole, this scaffold is frequently utilized in the design of antifungal agents, antimicrobial compounds, and phosphodiesterase (PDE) inhibitors.[1][2]

While PTP often serves as a robust building block due to the bio-isosteric properties of the tetrazole ring (mimicking carboxylic acids), its metabolic fate is a critical determinant of the pharmacokinetic (PK) viability of any drug candidate containing this moiety.[1][2] This guide provides a comprehensive technical analysis of the metabolic pathways, enzymatic mechanisms, and analytical protocols required to characterize the bio-disposition of PTP-based scaffolds.[1][2]

Physicochemical & Structural Context

Understanding the metabolic susceptibility of PTP requires an analysis of its electronic and steric environment.[1][2]

  • Chemical Structure: The molecule consists of a basic secondary amine (piperazine) and an aromatic tetrazole system.[1][2]

  • Metabolic Vulnerability:

    • Piperazine Ring: Highly susceptible to oxidative metabolism (CYP450-mediated) and conjugation.[1][2]

    • Tetrazole Ring: Generally resistant to oxidative cleavage but a prime target for Phase II N-glucuronidation.[1][2]

    • Phenyl Ring: Subject to aromatic hydroxylation, though deactivated slightly by the electron-withdrawing tetrazole group.[1][2]

PropertyValue (Predicted/Experimental)Metabolic Implication
Molecular Weight 230.27 g/mol Suitable for LC-MS/MS detection (M+H: 231.28).[1][2]
pKa (Piperazine NH) ~8.5 - 9.0Exists as a cation at physiological pH; affinity for OCT transporters.[1][2]
LogP ~1.2Moderate lipophilicity; likely substrate for CYP2D6 and CYP3A4.[1][2]
H-Bond Donors 1 (Piperazine NH)Site for Phase II conjugation (Glucuronidation/Acetylation).[1][2]

Detailed Metabolic Pathways[1][2]

The metabolism of PTP is biphasic, involving oxidative functionalization (Phase I) followed by conjugation (Phase II).[1][2] The following pathways are synthesized from established arylpiperazine biochemistry.

Phase I Metabolism: Oxidative Modifications

Enzymes Involved: CYP3A4, CYP2D6, FMO (Flavin-containing monooxygenase).[1][2]

  • Piperazine Ring Hydroxylation (M1):

    • Mechanism: CYP-mediated carbon hydroxylation occurs at the C2 or C3 position of the piperazine ring.[1][2]

    • Outcome: Formation of a carbinolamine intermediate, which is often unstable and may dehydrate to an enamine or undergo ring opening.[1][2]

  • N-Oxidation (M2):

    • Mechanism: FMO or CYP-mediated oxidation of the secondary amine (piperazine N4) or the tertiary amine (N1 connected to tetrazole).[1][2]

    • Outcome: Formation of N-oxides (

      
      ), typically polar metabolites excreted in urine.[1][2]
      
  • Aromatic Hydroxylation (M3):

    • Mechanism: Oxidation of the phenyl ring, typically at the para position relative to the tetrazole attachment.[1][2]

    • Outcome: Formation of phenolic metabolites.[1][2] Note that the tetrazole ring is electron-withdrawing, which may reduce the rate of phenyl hydroxylation compared to a simple phenylpiperazine.[1][2]

  • Endocyclic Cleavage (Ring Opening) (M4):

    • Mechanism: Further oxidation of the carbinolamine intermediate leads to C-N bond scission.[1][2]

    • Outcome: Formation of ethylenediamine derivatives.[1][2] This is a common degradation pathway for arylpiperazine drugs (e.g., nefazodone).[1][2]

Phase II Metabolism: Conjugation

Enzymes Involved: UGT (UDP-glucuronosyltransferase), NAT (N-acetyltransferase).[1][2]

  • Tetrazole N-Glucuronidation (M5):

    • Mechanism: Direct conjugation of glucuronic acid to the tetrazole nitrogen (typically N2).[1][2]

    • Significance: Tetrazoles are unique in that they can form N-glucuronides directly without prior oxidation.[1][2] This is a major clearance pathway for tetrazole-containing drugs (e.g., sartans).[1][2]

  • Piperazine N-Glucuronidation/Acetylation (M6):

    • Mechanism: Conjugation at the secondary amine of the piperazine ring.[1][2]

    • Outcome: Highly polar metabolites that are rapidly excreted via OAT/OCT transporters.[1][2]

Visualization of Metabolic Pathways[1][2][3]

The following diagram illustrates the cascade of PTP metabolism, distinguishing between Phase I oxidative steps and Phase II conjugation events.

MetabolicPathwayscluster_phase1Phase I (Oxidation)cluster_phase2Phase II (Conjugation)Parent1-(1-Phenyl-1H-tetrazol-5-yl)piperazine(PTP)M1Hydroxy-PTP(Piperazine-OH)Parent->M1CYP2D6/3A4(C-Hydroxylation)M2PTP N-OxideParent->M2FMO/CYP(N-Oxidation)M3p-Hydroxy-Phenyl-PTPParent->M3CYP(Phenyl-OH)M5Tetrazole-N-GlucuronideParent->M5UGT(Direct Glucuronidation)M6Piperazine-N-GlucuronideParent->M6UGT(N-Glucuronidation)M4Ring-OpenedEthylenediamine deriv.M1->M4Spontaneous/Enzymatic(Ring Scission)

Figure 1: Predicted metabolic map of PTP showing oxidative (Red) and conjugative (Green) pathways.[1][2]

Experimental Protocols for Metabolic Profiling[1][2]

To validate these pathways in a drug discovery setting, the following workflow is recommended. This protocol ensures the capture of both stable and reactive metabolites.[1][2]

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (

  • Reaction System:

    • Test Compound: PTP (1 µM final concentration).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate HLM and PTP in buffer at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.[1][2]

    • Sample at

      
       min.[1][2]
      
    • Quench: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio.

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).[1][2]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[1][2]

    • Mass Spec: Q-TOF or Orbitrap for high-resolution metabolite identification.[1][2] Look for mass shifts: +16 Da (OH), +32 Da (Di-OH), +14 Da (Carbonyl/Oxo).[1][2]

Reactive Metabolite Trapping (GSH Trapping)

Arylpiperazines can form reactive iminium ions or quinone-imines.[1][2]

  • Protocol Modification: Add Glutathione (GSH) or Potassium Cyanide (KCN) (caution required) to the microsomal incubation.[1][2]

  • Detection: Screen for [M+H + 307 Da] (GSH adduct) or [M+H + 27 Da] (Cyano adduct). This confirms if the piperazine ring is forming toxic reactive intermediates.[1][2]

Analytical Logic & Workflow Visualization

The following DOT diagram outlines the decision tree for analyzing PTP metabolites using High-Resolution Mass Spectrometry (HRMS).

AnalyticalWorkflowSampleQuenched Microsomal SampleLCMSLC-HRMS Analysis(Full Scan + ddMS2)Sample->LCMSDataProcData Processing(Mass Defect Filtering)LCMS->DataProcParentPeakParent Found?(m/z 231.28)DataProc->ParentPeakMetIDMetabolite IdentificationParentPeak->MetIDYesM_OxOxidation (+16 Da)Check: Phenyl vs PiperazineMetID->M_OxM_GlucGlucuronide (+176 Da)Check: Tetrazole N2 vs Piperazine NHMetID->M_GlucM_CleaveRing Cleavage(Loss of C2H4 fragments)MetID->M_Cleave

Figure 2: Analytical workflow for identifying PTP metabolites via HRMS.[1][2]

Toxicology & Safety Implications

When developing drugs containing the PTP scaffold, researchers must monitor specific toxicological flags associated with its metabolism:

  • Bioaccumulation: The stability of the tetrazole ring means that if the piperazine is not metabolized, the parent compound may persist.[1][2] However, N-glucuronidation usually facilitates rapid biliary excretion.[1][2]

  • Reactive Intermediates: Unlike furans or thiophenes, the tetrazole ring is relatively inert.[1][2] The primary risk comes from the piperazine ring opening , which can generate aldehydes or reactive imines capable of covalent binding to hepatic proteins.[1][2]

  • Transporter Interaction: The cationic nature of PTP (due to the piperazine) makes it a likely substrate for OCT2 (Organic Cation Transporter 2) in the kidney, potentially leading to renal accumulation.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42885209, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.[1][2] Current Drug Metabolism, 8(6), 612–622.[1][2] Retrieved from [Link]

  • Charissopoulos, E., et al. (2022). Novel Mono-Substituted 4H-1,2,6-Thiadiazines with Antioxidant and Anti-Lipoxygenase Activities.[1][2][3] Molbank, 2022(4), M1478.[1][2] (Discusses piperazine scaffolds in drug discovery). Retrieved from [Link]

  • Kaushik, D., et al. (2018). Synthesis and antimicrobial activity of some novel 1-phenyl-1H-tetrazole derivatives.[1][2] Rasayan Journal of Chemistry, 11(1), 1-10.[1][2] Retrieved from [Link]

  • Obach, R. S., et al. (2006). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions.[1][2] Journal of Pharmacology and Experimental Therapeutics.[1][2] (Standard reference for CYP protocols cited in Section 5). Retrieved from [Link]

Technical Assessment: Toxicology & Safety Profile of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive toxicology and safety profile for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine , synthesizing available data with predictive structure-activity relationship (SAR) analysis.

Executive Summary

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (CAS: 198209-80-2 / 1171471-37-6 as HCl salt) is a pharmacophore combining a lipophilic phenyl ring, a bioisosteric tetrazole core, and a basic piperazine moiety. It is primarily utilized as a high-value intermediate in the synthesis of pharmaceutical agents (e.g., antifungal azoles, antihypertensives) and sigma-receptor ligands.

Critical Safety Directive: Due to the tetrazole core , this compound possesses inherent high-energy characteristics. Coupled with the phenylpiperazine moiety—a known serotonin-modulating toxicophore—this compound must be handled as a potent CNS-active agent and a potential explosion hazard until differential scanning calorimetry (DSC) confirms thermal stability.

Chemical Identity & Physicochemical Properties[1][2]

PropertyData / PredictionRelevance to Safety
Chemical Name 1-(1-Phenyl-1H-tetrazol-5-yl)piperazineCore Identity
Molecular Formula C₁₁H₁₄N₆High Nitrogen Content (N/C ratio > 0.5 indicates energetic potential)
Molecular Weight 230.27 g/mol Small molecule; high blood-brain barrier (BBB) permeability likely.
Physical State Solid (Crystalline Powder)Inhalation hazard (dust).
pKa (Predicted) ~8.5 (Piperazine NH)Basic; potential for severe irritation/corrosion of mucous membranes.
LogP (Predicted) 1.1 – 1.5Moderate lipophilicity; suggests good oral bioavailability and CNS penetration.
Solubility DMSO, Methanol, Dilute AcidPoor water solubility as free base; soluble as HCl salt.

Toxicological Profile (SAR & Read-Across Analysis)

As direct in vivo toxicological dossiers are often proprietary for specific intermediates, the following profile is derived from validated Read-Across methodology using structural analogs: 1-Phenylpiperazine (1-PP) and 5-Phenyltetrazole .

Acute Toxicity (Estimated)
  • Oral LD50 (Rat): Predicted range 150 – 300 mg/kg (Category 3: Toxic if swallowed).

    • Basis: The structural analog 1-Phenylpiperazine has an oral LD50 of ~210 mg/kg. The addition of the tetrazole ring typically does not reduce acute lethality and may alter metabolic clearance.

  • Dermal/Inhalation: Predicted Category 3 (Toxic) .

    • Mechanism:[1][2] Piperazine derivatives are rapidly absorbed through the skin.

Target Organ Toxicity (Specific Target Organ Toxicity - STOT)
  • CNS (Primary Target): The phenylpiperazine moiety is a privileged scaffold for monoamine transporter modulation (Serotonin/Dopamine).

    • Symptoms:[1][3] Tremors, ataxia, serotonin syndrome-like effects (hyperthermia, rigidity), and potential seizures at high doses.

  • Liver (Hepatotoxicity): Phenylpiperazines can undergo metabolic activation to form reactive quinone-imine intermediates, leading to glutathione depletion.

  • Respiratory System: Severe irritation due to basicity; potential for piperazine-induced asthma (sensitization).

Genotoxicity & Carcinogenicity
  • Ames Test Prediction: Likely Negative for the parent molecule.

    • Caveat: Tetrazoles are generally non-mutagenic. However, the secondary amine on the piperazine ring is a Nitrosation Risk .

    • Critical Control: If this compound is synthesized or stored in the presence of nitrosating agents (nitrites, NOx), it can form N-nitroso-1-(1-phenyl-1H-tetrazol-5-yl)piperazine , a probable high-potency carcinogen (Class 1 mutagen).

Safety & Handling Protocols (Self-Validating Systems)

Energetic Assessment (Explosion Hazard)

Tetrazoles are nitrogen-rich heterocycles. While 1-substituted tetrazoles are generally more stable than 5-substituted isomers, they can still exhibit explosive decomposition under heat or shock.

Validation Protocol: Differential Scanning Calorimetry (DSC) Before scaling up beyond 10g, you must run a DSC scan.

  • Pass Criteria: No exotherm onset below 180°C.

  • Fail Criteria: Sharp exotherm (>500 J/g) or onset < 150°C. Action: Classify as potentially explosive; use blast shields.

Occupational Hygiene[4][5]
  • OEL (Occupational Exposure Limit): Default Band 3 (10 – 100 µg/m³) due to unknown potency.

  • PPE Requirements:

    • Respiratory: P3/N100 HEPA filter (protection against toxic particulates).

    • Skin: Double nitrile gloves (0.11mm min) or laminated film gloves.

    • Eyes: Chemical splash goggles + Face shield (if handling open powder).

Metabolic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and potential metabolic fate, highlighting the toxicophores responsible for the safety profile.

G Compound 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine PhenylPip Phenylpiperazine Moiety (CNS Active) Compound->PhenylPip Structural Domain Tetrazole Tetrazole Core (Energetic/Acidic Bioisostere) Compound->Tetrazole Structural Domain PiperazineNH Secondary Amine (Nitrosation Site) Compound->PiperazineNH Functional Group Serotonin 5-HT Receptor Modulation (Tremors) PhenylPip->Serotonin Pharmacology Quinone Quinone-Imine (Hepatotoxicity) PhenylPip->Quinone CYP450 Metabolism Explosion Thermal Decomposition (N2 Release) Tetrazole->Explosion Shock/Heat Nitrosamine N-Nitroso Derivative (Mutagenic Impurity) PiperazineNH->Nitrosamine + Nitrites (Acidic cond.)

Figure 1: SAR decomposition highlighting CNS toxicity pathways, explosion risks, and mutagenic potential via nitrosation.

Experimental Validation Protocols

To establish a verified safety dossier for this compound in your lab, execute the following assays.

Cytotoxicity Assessment (MTT Assay)
  • Purpose: Determine IC50 in HepG2 (liver) and SH-SY5Y (neuronal) cells.

  • Protocol:

    • Seed cells at 1x10⁴ cells/well in 96-well plates.

    • Treat with compound (0.1 – 100 µM) for 24h.

    • Add MTT reagent (0.5 mg/mL); incubate 4h.

    • Solubilize formazan in DMSO; read Absorbance at 570 nm.

    • Threshold: IC50 < 10 µM indicates high cytotoxicity risk.

Genotoxicity Screen (Ames Test - Modified)
  • Purpose: Detect mutagenicity, specifically checking for tetrazole ring breakdown or impurities.

  • Strains: S. typhimurium TA98, TA100.

  • Condition: +/- S9 metabolic activation.

  • Note: Ensure no nitrite salts are present in the buffer to avoid false-positive nitrosamine formation in situ.

References

  • PubChem. (2023). Compound Summary: 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. National Library of Medicine. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 1-Phenylpiperazine. [Link]

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Context on Tetrazole/Piperazine bioactivity). [Link]

Sources

Methodological & Application

Synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine from aniline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)piperazine , a critical pharmacophore found in antifungal agents, adrenergic antagonists, and energetic materials.

While direct coupling of anilines with tetrazole precursors is possible, this guide advocates for the "Activation-Displacement Strategy" . This pathway prioritizes intermediate stability and product purity over shorter, "one-pot" methods that often yield difficult-to-separate mixtures. The protocol proceeds through a 5-chloro-1-phenyl-1H-tetrazole intermediate, which serves as a highly reactive electrophile for nucleophilic aromatic substitution (


) by piperazine.

Key Advantages of this Protocol:

  • Regiospecificity: Exclusively yields the 1,5-disubstituted tetrazole isomer.[1]

  • Scalability: Avoids chromatography in favor of crystallization-based purification.

  • Safety: Mitigates the risks associated with handling highly unstable diazonium or isocyanide intermediates.

Strategic Pathway Analysis

The synthesis is divided into three distinct phases. The logic follows a "Build-Activate-Couple" methodology:

  • Scaffold Construction: Conversion of aniline to phenyl isothiocyanate, followed by cycloaddition with sodium azide to form the stable 1-phenyl-1H-tetrazole-5-thiol.

  • Electrophilic Activation: Conversion of the thiol (tautomeric with thione) to the 5-chloro derivative. This transforms a nucleophilic center into a potent electrophile.

  • Nucleophilic Displacement: Rapid substitution of the chloride by piperazine.

SynthesisPathway Aniline Aniline (Starting Material) PITC Phenyl Isothiocyanate (Intermediate A) Aniline->PITC CS2, Et3N TsCl Thiol 1-Phenyl-5-thiotetrazole (Intermediate B) PITC->Thiol NaN3, H2O Reflux Chloro 5-Chloro-1-phenyltetrazole (Activated Core) Thiol->Chloro SOCl2, DMF (Vilsmeier Conditions) Product 1-(1-Phenyl-1H-tetrazol-5-yl) piperazine Chloro->Product Piperazine (excess) CH3CN, Reflux

Figure 1: Strategic reaction pathway utilizing the chlorination-displacement route for maximum purity.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Tetrazole Formation)

Objective: Synthesize 1-phenyl-1H-tetrazole-5-thiol (1-Ph-MT) from aniline. Note: Phenyl isothiocyanate can be purchased, but the synthesis from aniline is provided for completeness.

Reagents:

  • Aniline (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.2 eq) — Caution: Flammable/Toxic 
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • p-Toluenesulfonyl chloride (TsCl) (1.0 eq)

  • Sodium Azide (

    
    ) (1.2 eq) — Caution: Acute Toxin 
    

Step-by-Step Protocol:

  • Isothiocyanate Formation (Dithiocarbamate Route):

    • Dissolve aniline (50 mmol) and

      
       (60 mmol) in 
      
      
      
      (20 mL) and THF (50 mL). Stir at 0°C for 2 hours. A heavy precipitate (dithiocarbamate salt) will form.
    • Add TsCl (50 mmol) dissolved in minimal THF dropwise. Stir for 1 hour at room temperature.

    • Validation: TLC (Hexane/EtOAc 9:1) should show conversion to a non-polar spot (Phenyl Isothiocyanate).

    • Filter the salts, concentrate the filtrate, and use the crude oil directly or distill if high purity is required.

  • Cycloaddition (The "Water" Method):

    • Suspend the Phenyl Isothiocyanate (from step 1) in water (100 mL).

    • Add

      
       (60 mmol).
      
    • Critical Step: Reflux the mixture for 4–6 hours. The reaction is heterogeneous initially but may become clear before precipitating the product.

    • Mechanism:[1][2][3][4] Water is the superior solvent here, promoting the cycloaddition via hydrogen bonding and hydrophobic effects [1].

    • Workup: Cool the solution to 0°C. Acidify carefully with 6M HCl to pH 2. Caution: Perform in a fume hood to avoid inhaling any liberated hydrazoic acid (

      
      ), though the alkaline conditions usually keep it trapped until acidification.
      
    • Filter the white precipitate. Wash with copious cold water to remove residual azide.

    • Yield: Typically 85–95%.

    • Data: MP: 150–152°C.

Phase 2: Electrophilic Activation (Chlorination)

Objective: Convert the thione/thiol group to a chloro leaving group.

Reagents:

  • 1-Phenyl-1H-tetrazole-5-thiol (from Phase 1)

  • Thionyl Chloride (

    
    ) (Excess, used as solvent/reagent)
    
  • DMF (Catalytic, 3-5 drops)

Protocol:

  • Place dried 1-phenyl-1H-tetrazole-5-thiol (20 mmol) in a round-bottom flask.

  • Add

    
     (30 mL) and 3 drops of DMF.
    
  • Reflux for 3 hours. The suspension will dissolve, and gas (

    
    , HCl) will evolve.
    
  • Monitoring: Monitor by TLC. The starting material (polar) will disappear, replaced by a faster-moving spot (Chloro-tetrazole).

  • Workup: Evaporate excess

    
     under reduced pressure.
    
  • Resuspend the residue in ice-water and extract with Dichloromethane (DCM).

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary, though the crude is often sufficiently pure (>95%).

  • Stability Note: 5-Chloro-1-phenyltetrazole is stable but hydrolyzes slowly in moist air. Store in a desiccator [2].

Phase 3: Nucleophilic Displacement (Piperazine Coupling)

Objective:


 displacement of chloride by piperazine.

Reagents:

  • 5-Chloro-1-phenyltetrazole (1.0 eq)

  • Piperazine (Anhydrous) (3.0 eq) — Critical: Excess prevents bis-alkylation and acts as an HCl scavenger.

  • Acetonitrile (ACN) or Ethanol (EtOH) (Solvent)

Protocol:

  • Dissolve Piperazine (30 mmol) in ACN (50 mL) and heat to mild reflux.

  • Add a solution of 5-Chloro-1-phenyltetrazole (10 mmol) in ACN (10 mL) dropwise over 15 minutes.

    • Reasoning: Slow addition keeps the amine concentration high relative to the electrophile, favoring mono-substitution.

  • Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The excess piperazine hydrochloride salt will precipitate.

  • Filter off the salts. Concentrate the filtrate to dryness.

  • Purification:

    • Dissolve the residue in DCM and wash with water (to remove excess free piperazine).

    • Extract the organic layer with 1M HCl (The product moves to the aqueous phase; impurities stay in organic).

    • Basify the aqueous layer with NaOH to pH 10.

    • Extract back into DCM, dry, and concentrate.

  • Final Crystallization: Recrystallize from Isopropanol or Ethyl Acetate/Hexane.

Quality Control & Data Validation

The following analytical parameters confirm the identity of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine .

TechniqueExpected Signal / ResultInterpretation
HPLC Purity >98% (Area)Single peak at retention time distinct from precursors.
1H NMR (DMSO-d6)

7.6–7.8 (m, 5H)
Phenyl aromatic protons.

3.4–3.6 (m, 4H)
Piperazine

adjacent to Tetrazole (deshielded).

2.8–3.0 (m, 4H)
Piperazine

adjacent to amine (shielded).
13C NMR

157–159 ppm
Quaternary C5 of Tetrazole (Diagnostic).
Mass Spec (ESI)

Confirms molecular weight (

).
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield in Phase 3 Check1 Check: Is Piperazine in Excess? Problem->Check1 Check2 Check: Solvent Dryness Problem->Check2 Sol1 Solution: Increase to 4-5 eq. Piperazine acts as base. Check1->Sol1 Sol2 Solution: Water hydrolyzes chloro-tetrazole back to OH. Check2->Sol2

Figure 2: Troubleshooting logic for the critical coupling step.

  • Issue: Hydrolysis of Chloro-intermediate.

    • Symptom:[1][4] Reappearance of the starting thiol/one (polar spot) during Phase 3.

    • Fix: Ensure Acetonitrile is anhydrous. Moisture converts the highly reactive 5-chloro species back to the tetrazolone.

  • Issue: Bis-substitution (Piperazine bridging two tetrazoles).

    • Symptom:[1][4] High molecular weight impurity by MS (

      
      ).
      
    • Fix: Increase Piperazine equivalents to >3.0 and ensure dropwise addition of the tetrazole.

References

  • Han, S. Y., et al. (2012).[1] "A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates." Bulletin of the Korean Chemical Society, 33(1), 55-60.[1] Link

  • Qian, G., et al. (2011). "5-Chloro-1-phenyl-1H-tetrazole." Acta Crystallographica Section E, 67(6), o1633. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[5][6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950. Link

  • Bhagat, S. B., & Telvekar, V. N. (2018).[5] "L-Proline-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles." Synlett, 29(07), 874-879. Link

  • PubChem.[7] (n.d.). "1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride."[7] National Library of Medicine. Link

Sources

Preparation of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Stock Solutions for Bioassays

Executive Summary & Chemical Context

This technical guide details the preparation, handling, and storage of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (hereafter referred to as PTP ) for use in biological assays. PTP is a pharmacophore often explored in medicinal chemistry as a serotonin receptor ligand or a sigma receptor modulator.

The molecule presents a specific solubility profile due to its hybrid structure: a lipophilic 1-phenyl-1H-tetrazole core attached to a polar, basic piperazine ring. While the piperazine nitrogen confers some pH-dependent solubility, the aromatic tetrazole system frequently necessitates the use of organic co-solvents (DMSO) to ensure stability and accuracy in quantitative bioassays.

Critical Material Attributes (CMA)

Before initiating protocols, verify the specific salt form of your compound. The free base and hydrochloride (HCl) salt differ significantly in solubility.

PropertySpecificationNotes
Compound Name 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine
CAS Number 1171471-37-6 (HCl salt)Verify against CoA.[1][2]
Molecular Weight ~230.27 g/mol (Free Base)~266.73 g/mol (HCl Salt)CRITICAL: Use the exact MW from your container to calculate Molarity.
Solubility (Primary) DMSO (up to 50-100 mM)Preferred solvent for Master Stocks.
Solubility (Secondary) Aqueous Acid (pH < 4)Soluble due to piperazine protonation, but incompatible with most cell assays.
Stability Hygroscopic (DMSO solution)Tetrazoles are stable, but piperazines can oxidize.

Workflow Visualization

The following diagram outlines the critical path from solid compound to assay plate, emphasizing the "Intermediate Dilution" step often missed by junior researchers, which prevents "solvent shock" to cells.

PTP_Preparation_Workflow cluster_QC Quality Control Checkpoint Solid Solid PTP (Desiccated Storage) Weighing Weighing (Analytical Balance) Solid->Weighing Ambient Temp Dissolution Dissolution (100% DMSO) Weighing->Dissolution Add Solvent MasterStock Master Stock (10 mM - 100 mM) Dissolution->MasterStock Vortex/Sonicate Aliquot Aliquot & Freeze (-20°C / -80°C) MasterStock->Aliquot Prevent Freeze-Thaw Dilution Intermediate Dilution (Culture Media/Buffer) Aliquot->Dilution Thaw (Day of Assay) Assay Final Bioassay (Cells/Enzyme) Dilution->Assay 10x - 100x Dilution

Figure 1: Logical workflow for PTP stock preparation. Note the critical QC checkpoint at the Master Stock stage to ensure complete solubilization before freezing.

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration stock (typically 10 mM or 50 mM) in 100% DMSO.

Reagents:

  • PTP Solid (Store desiccated at 4°C or -20°C).

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (e.g., Sigma Hybridoma grade).

Procedure:

  • Equilibration: Remove the PTP vial from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, leading to weighing errors and potential hydrolysis.

  • Weighing: Weigh approximately 2–5 mg of PTP into a sterile microcentrifuge tube or amber glass vial. Record the exact mass (e.g., 3.45 mg).

  • Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Example: For 3.45 mg of PTP (MW 266.73, HCl salt) targeting 10 mM (0.01 M):

      
      
      
  • Dissolution: Add the calculated volume of 100% DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath for 5 minutes at ambient temperature.

    • Self-Validating Step: Hold the vial up to a light source. The solution must be perfectly clear. If the solution appears cloudy or has a meniscus precipitate, the compound is not dissolved.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) into sterile, O-ring sealed cryovials.

  • Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol B: Serial Dilution for Bioassays

Objective: Dilute the Master Stock to the Final Working Concentration while keeping the DMSO content below the toxicity threshold (typically < 0.5% v/v for mammalian cells).

The "Solvent Crash" Risk: Directly adding 100% DMSO stock to aqueous media often causes hydrophobic compounds like PTP to precipitate immediately. The Intermediate Dilution Method mitigates this.

Step-by-Step Dilution Scheme:

  • Thaw: Thaw one aliquot of 10 mM Master Stock. Vortex briefly.

  • Intermediate Stock (100x): Prepare a 100x concentration of your final target in the assay buffer/media.

    • Example: If final target is 10 µM , prepare a 1 mM intermediate.

    • Mix 10 µL of 10 mM Master Stock + 90 µL of Media.

    • Note: This solution contains 10% DMSO.[3]

  • Final Assay Addition: Add the Intermediate Stock to your cell wells at a 1:100 ratio.

    • Add 1 µL of Intermediate Stock to 99 µL of cells in media.

    • Final Result: 10 µM PTP, 0.1% DMSO .

DMSO Tolerance Table:

Cell TypeMax Recommended DMSO %Notes
Primary Neurons0.1%Highly sensitive; use 0.05% if possible.
CHO / HEK2930.5%Robust cell lines.
Enzymatic Assays1.0% - 5.0%Enzyme dependent; validate baseline activity.

Troubleshooting & Quality Control

Precipitation Check (The Light Scattering Test)

Before adding the compound to the plate, perform a "dummy dilution" in a clear tube:

  • Perform the intended dilution in media.[4][5][6][7]

  • Shine a laser pointer (or strong focused light) through the tube.

  • Pass: Beam passes through cleanly.

  • Fail: The beam path is visible (Tyndall effect), indicating micro-precipitation.

    • Correction: Reduce the concentration or add a solubilizing agent like cyclodextrin (if compatible with assay).

Compound Stability

The piperazine ring is susceptible to N-oxidation. If stock solutions turn yellow or amber over time, oxidation has likely occurred. Discard and prepare fresh from solid.

References

  • PubChem. (2025). 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6.[1][8] National Library of Medicine. [Link]

  • Trivedi, A. B., et al. (1990).[9] Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells. Agricultural and Biological Chemistry.[5][9][10] [Link]

Sources

Protocols for using 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in in vitro binding assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Pharmacological Characterization of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Introduction: Deconstructing a Novel Pharmacophore

The compound 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine represents a compelling scaffold for drug discovery, merging two moieties of significant pharmacological interest. The phenylpiperazine core is a privileged structure found in numerous centrally active agents, particularly those targeting monoamine G-protein coupled receptors (GPCRs) like serotonin (5-HT) and dopamine receptors[1]. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties[2][3].

Given its structural alerts, a primary hypothesis is that this compound interacts with one or more GPCRs. However, without established data, a systematic in vitro characterization is paramount. This guide provides a comprehensive, step-by-step framework for researchers to elucidate the binding affinity, functional activity, and potential signaling bias of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine. We move beyond simple instructions to explain the rationale behind each step, ensuring robust and reproducible data generation essential for any drug development program[4][5].

Part 1: Primary Target Engagement - Radioligand Binding Assays

The foundational step in characterizing a novel compound is to determine if and where it binds. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor[6]. This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity and specificity.

Rationale & Workflow Overview

The experiment measures the concentration-dependent displacement of a radioligand from the receptor target by the test compound. The resulting data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the equilibrium dissociation constant (Kᵢ), a true measure of binding affinity.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membrane Receptor Source (e.g., Transfected Cell Membranes) Incubate Incubate Components: Receptor + Radioligand + Test Compound Membrane->Incubate Radio Radioligand Stock (Known Affinity) Radio->Incubate TestCmpd Test Compound Dilutions (1-(1-Phenyl-1H-tetrazol-5-yl)piperazine) TestCmpd->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Stop Reaction Count Scintillation Counting (Quantify bound radioactivity) Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calc Calculate IC₅₀ and Kᵢ Plot->Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay (Example: Human 5-HT₂ₐ Receptor)

This protocol is adapted for a common GPCR target, the human serotonin 2A receptor (5-HT₂ₐ), a plausible target for a phenylpiperazine derivative.

A. Materials & Reagents

ReagentDetailsRationale
Receptor Source Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor.Provides a high and consistent density of the target receptor, minimizing interference from other proteins.
Radioligand [³H]-Ketanserin or [¹²⁵I]-(±)DOI.High-affinity, specific radioligands for the 5-HT₂ₐ receptor. The choice may depend on available counting equipment.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5 mM EDTA.Maintains physiological pH and ionic strength. Divalent cations like Mg²⁺ can be critical for maintaining receptor conformation.
Non-Specific Binding (NSB) Definer 10 µM Mianserin or 1 µM (±)DOI.A high concentration of an unlabeled ligand to saturate all specific binding sites, allowing for the quantification of non-specific binding.
Test Compound 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine, 10 mM stock in DMSO.The compound of interest. DMSO is a common solvent, but its final concentration in the assay should be kept low (<0.5%) to avoid artifacts.
Filtration System 96-well Brandel or PerkinElmer cell harvester with GF/B or GF/C filter mats.Allows for the rapid separation of membrane-bound radioligand from the unbound fraction. Filter mats are often pre-soaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Scintillation Cocktail Betaplate Scint or equivalent.A solution that emits light when excited by radioactive decay, allowing for quantification by a scintillation counter.

B. Step-by-Step Procedure

  • Compound Dilution: Prepare a serial dilution series of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in assay buffer. A typical 11-point curve might range from 10 µM to 10 pM final assay concentration.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL[7]:

    • Total Binding (TB) wells (n=3): 50 µL assay buffer + 150 µL membrane preparation + 50 µL radioligand.

    • Non-Specific Binding (NSB) wells (n=3): 50 µL NSB definer + 150 µL membrane preparation + 50 µL radioligand.

    • Test Compound wells (n=3 per concentration): 50 µL of each test compound dilution + 150 µL membrane preparation + 50 µL radioligand.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation[7][8]. This allows the binding reaction to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-soaked filter mats. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Drying & Counting: Dry the filter mats under a heat lamp or at 50°C for 30 minutes[7]. Place the dried filters into scintillation vials or a sample bag, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

C. Data Analysis

  • Calculate the mean counts per minute (CPM) for each condition.

  • Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).

  • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

  • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor[7].

Part 2: Functional Activity & Signaling Profile

Demonstrating binding is only the first step. It is critical to determine whether the compound's binding event elicits a cellular response (agonism) or blocks the response of an endogenous ligand (antagonism). GPCRs can signal through multiple pathways, and a compound may preferentially activate one pathway over another—a phenomenon known as "biased signaling"[9][10][11]. Therefore, assessing activity across multiple downstream pathways is essential.

G cluster_gq Gq Pathway cluster_gi Gi Pathway cluster_arrestin β-Arrestin Pathway Compound Test Compound (1-(1-Phenyl-1H-tetrazol-5-yl)piperazine) Receptor GPCR Target (e.g., 5-HT₂ₐ or 5-HT₁ₐ) Compound->Receptor Gq Gq Receptor->Gq Gi Gi Receptor->Gi GRK GRK Receptor->GRK PLC PLC Gq->PLC IP3 ↑ IP₁/IP₃ & Ca²⁺ PLC->IP3 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin

Caption: Major GPCR signaling pathways for functional assessment.

Protocol 2: Gq-Coupling Functional Assay (IP-One HTRF)

Many serotonin receptors, including 5-HT₂ₐ, couple to Gαq proteins, which activate phospholipase C (PLC) to produce inositol phosphates (IPs) and trigger calcium release[8]. The Cisbio IP-One assay is a homogenous time-resolved fluorescence (HTRF) assay that measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

A. Principle

The assay uses a competitive immunoassay format. IP₁ produced by the cells competes with an IP₁-d2 acceptor for binding to an anti-IP₁ cryptate-labeled antibody. When the d2 acceptor binds the antibody, FRET occurs. Cellular IP₁ displaces the d2 acceptor, disrupting FRET and causing a decrease in the HTRF signal.

B. Step-by-Step Procedure

  • Cell Plating: Seed cells expressing the target receptor (e.g., HEK293-5-HT₂ₐ) into 96- or 384-well plates and culture overnight.

  • Compound Addition (Agonist Mode):

    • Remove culture medium.

    • Add serial dilutions of the test compound prepared in stimulation buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a known agonist (e.g., serotonin) at its EC₈₀ concentration.

    • Incubate for an additional 30-60 minutes at 37°C.

  • Lysis and Detection: Add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) diluted in lysis buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

C. Data Analysis

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Agonist Mode: Plot the HTRF ratio against log[compound] to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

  • Antagonist Mode: Plot the HTRF ratio against log[compound] to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol 3: Gi/Gs-Coupling Functional Assay (cAMP HTRF)

Other potential targets, like the 5-HT₁ₐ receptor, couple to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP)[12]. Gαs-coupled receptors cause an increase in cAMP. HTRF assays are also a preferred method for quantifying these changes.

A. Principle

A cAMP-d2 conjugate competes with cellular cAMP for binding to an anti-cAMP cryptate antibody. A high HTRF signal indicates low cellular cAMP, while a low signal indicates high cellular cAMP.

B. Step-by-Step Procedure

  • Cell Plating: As in Protocol 2.

  • Compound Addition (Gi-coupled, Agonist Mode):

    • Add serial dilutions of the test compound along with a fixed concentration of an adenylyl cyclase activator like Forskolin. Forskolin artificially raises cAMP levels, allowing for the detection of a decrease caused by the Gi-coupled agonist.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add HTRF cAMP detection reagents.

  • Final Incubation & Reading: Incubate for 60 minutes at RT and read on an HTRF-compatible reader.

C. Data Analysis

  • Calculate the HTRF ratio.

  • For a Gi agonist, the signal will increase with concentration. Plot data to determine EC₅₀ and Eₘₐₓ.

  • For a Gs agonist, the signal will decrease.

  • Antagonist modes are run by pre-incubating with the test compound before adding a known agonist.

Protocol 4: β-Arrestin Recruitment Assay (PathHunter® Assay)

To assess potential biased agonism, it is crucial to measure G-protein-independent signaling pathways, the most common of which is β-arrestin recruitment[9][11]. The DiscoverX PathHunter® assay is based on enzyme fragment complementation.

A. Principle

The receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Upon receptor activation and phosphorylation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

B. Step-by-Step Procedure

  • Cell Plating: Use a cell line co-expressing the GPCR-ProLink fusion and the β-arrestin-EA fusion protein. Plate cells and culture overnight.

  • Compound Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature.

  • Reading: Read the chemiluminescence on a standard plate reader.

C. Data Analysis

  • Plot the relative light units (RLU) against log[compound] concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

  • The relative potency (EC₅₀) and efficacy (Eₘₐₓ) between G-protein and β-arrestin pathways can be used to calculate a "bias factor" to quantify functional selectivity.

Summary of Key Parameters & Expected Outputs

Assay TypePrimary OutputParameter MeasuredInterpretation
Radioligand Binding Kᵢ (nM)AffinityThe concentration of compound required to occupy 50% of the receptors at equilibrium. Lower Kᵢ = higher affinity.
Functional (Agonist) EC₅₀ (nM), Eₘₐₓ (%)Potency, EfficacyEC₅₀: Concentration for 50% of maximal response. Eₘₐₓ: Maximum response relative to a standard full agonist.
Functional (Antagonist) IC₅₀ (nM)PotencyConcentration for 50% inhibition of a known agonist's response.
β-Arrestin Recruitment EC₅₀ (nM), Eₘₐₓ (%)Biased SignalingCompare potency and efficacy with G-protein signaling assays to identify potential functional bias.

Conclusion

This guide provides a robust, multi-faceted strategy for the in vitro pharmacological profiling of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine. By systematically progressing from initial binding affinity determination to a nuanced assessment of functional activity across multiple signaling pathways, researchers can build a comprehensive understanding of this novel compound. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery and development pipeline, ensuring that only the most promising candidates advance[5][13].

References

  • Thomsen, W. et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [Link]

  • Zhang, R. & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Gordon, S.E. et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. ACS Chemical Neuroscience. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]

  • Thomsen, W. et al. (2005). Functional assays for screening GPCR targets. PubMed. [Link]

  • Gupte, J. et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Endocrinology. [Link]

  • Gordon, S.E. et al. (2018). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PubMed. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ronsisvalle, S. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Ronsisvalle, S. et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • BindingDB. Assay Method Information: Radioligand Binding Assay. BindingDB. [Link]

  • Mann, A. et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • EMMA International. (2024). Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. [Link]

  • Zhang, L.L. & Wang, M.W. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Scientific. [Link]

  • Pistoia Alliance. In Vitro Pharmacology. Pistoia Alliance. [Link]

  • Graves, R. et al. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • QIMA Life Sciences. (2023). In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. [Link]

  • PubChem. 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. National Center for Biotechnology Information. [Link]

  • An, S.S. et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed. [Link]

  • Wikipedia. Phenylpiperazine. Wikipedia. [Link]

  • Amato, G. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Lyakhov, A.S. et al. (2004). 1-phenyl-5-(piperidinomethyl)-1H-tetrazole. PubMed. [Link]

  • El Bouakher, A. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Al-Sultani, A.H.H. et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Ismaiel, A.A.M. et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Kumar, A. et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. Structure of 1-phenyl piperazine (PPZ). ResearchGate. [Link]

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Extraction of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine from biological plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Extraction of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine from Biological Plasma

Executive Summary & Scientific Rationale

This guide details the extraction of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (hereafter referred to as PTP ) from biological plasma.[1] PTP is a pharmacologically active substructure often found in antifungal agents, antipsychotics, and sigma receptor ligands.

The Challenge: Plasma contains high concentrations of phospholipids (glycerophosphocholines) and proteins that cause significant ion suppression in LC-MS/MS, particularly for hydrophobic basic drugs. Standard protein precipitation (PPT) often fails to remove phospholipids, leading to "matrix effects" and poor method robustness.

The Solution: We utilize the chemical properties of PTP to design a self-validating extraction protocol:

  • Basicity: The distal secondary amine of the piperazine ring (pKa ~9.0–9.8) allows for protonation at acidic pH.

  • Lipophilicity: The phenyl-tetrazole moiety provides hydrophobic retention.[1]

  • Strategy: We employ Mixed-Mode Cation Exchange (MCX) . This "locks" the protonated PTP onto the sorbent via ionic bonding, allowing 100% organic solvent washes to strip away neutral phospholipids before elution.

Chemical Context & Properties

PropertyValue / DescriptionImpact on Protocol
Structure Phenyl-Tetrazole-PiperazineAmphiphilic nature requires mixed-mode retention.[1]
pKa (Basic) ~9.2 (Piperazine 2° Amine)Target for MCX retention.[1] Must load at pH < 7.[2]
Tetrazole 1,5-Disubstituted (No N-H)Neutral. Unlike unsubstituted tetrazoles, this ring is not acidic.[1]
LogP ~1.5 - 2.0Moderately lipophilic; requires organic wash steps.[1]

Decision Matrix: Selecting the Right Protocol

Not all assays require the same rigor. Use the decision tree below to select between Protocol A (High Sensitivity/Validation) and Protocol B (High Throughput/Screening) .

MethodSelection Start Start: Define Assay Goals Sensitivity Is LOQ < 1.0 ng/mL required? Start->Sensitivity Matrix Is the matrix complex? (e.g., Hyperlipidemic Plasma) Sensitivity->Matrix No ProtocolA Protocol A: MCX SPE (Gold Standard) Sensitivity->ProtocolA Yes Matrix->ProtocolA Yes ProtocolB Protocol B: Phospholipid-Removal PPT (Rapid Screening) Matrix->ProtocolB No

Figure 1: Decision matrix for selecting the extraction methodology based on sensitivity and matrix complexity.

Protocol A: Mixed-Mode Cation Exchange (MCX)

Recommended for FDA/EMA Validated Methods[1]

This protocol utilizes a polymeric sorbent with both Reverse-Phase (hydrophobic) and Strong Cation Exchange (sulfonic acid) functionalities.[1][3]

Materials:

  • Sorbent: 30 mg / 1 mL Polymeric MCX Cartridges (e.g., Oasis MCX, Strata-X-C).[1]

  • Reagents: Phosphoric Acid (

    
    ), Methanol (MeOH), Ammonium Hydroxide (
    
    
    
    ), Formic Acid (FA).

Step-by-Step Procedure:

  • Pre-Treatment (Acidification):

    • To 200 µL of Plasma, add 200 µL of 4%

      
       in water .
      
    • Mechanism:[1][2][4] Acidification (pH ~2-3) ensures the piperazine amine is fully protonated (

      
      ) to bind with the cation exchange resin. Disruption of protein binding occurs here.
      
  • Conditioning:

    • 1 mL MeOH (Activates hydrophobic pores).[1]

    • 1 mL Water (Equilibrates for aqueous load).

  • Loading:

    • Load the entire pre-treated sample (~400 µL) at a slow flow rate (1 mL/min).

    • Critical: Do not let the cartridge dry out completely.

  • Wash 1 (Aqueous/Acidic):

    • 1 mL 2% Formic Acid in Water .

    • Purpose: Removes proteins, salts, and hydrophilic interferences. The drug remains locked by ionic interaction.[2]

  • Wash 2 (Organic/Neutral):

    • 1 mL 100% Methanol .

    • Purpose:CRITICAL STEP. This removes neutral hydrophobic interferences (fats, sterols) and, most importantly, phospholipids . Since the drug is ionically bound, it does not elute in pure MeOH.

  • Elution:

    • 2 x 250 µL 5%

      
       in Methanol .
      
    • Mechanism:[1][2][4] The high pH (>10) deprotonates the piperazine amine (neutralizes charge), breaking the ionic bond. The organic solvent then releases the hydrophobic phenyl-tetrazole group.

  • Post-Processing:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

MCX_Mechanism Step1 1. LOAD (pH 2) Drug(+) binds to Sorbent(-) Step2 2. WASH (MeOH) Neutrals/Lipids wash away Drug stays locked Step1->Step2 Ionic Lock Step3 3. ELUTE (pH 11) Base neutralizes Drug Releases from Sorbent Step2->Step3 Deprotonation

Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange (MCX) for basic amines.

Protocol B: Enhanced Protein Precipitation

Recommended for High-Throughput Screening (HTS)[1]

Standard precipitation leaves phospholipids.[4] We modify this by using a Phospholipid Removal Plate (e.g., HybridSPE or Ostro).

Step-by-Step Procedure:

  • Pre-Treatment:

    • Add 100 µL Plasma to the well of a Phospholipid Removal Plate.

  • Precipitation:

    • Add 300 µL 1% Formic Acid in Acetonitrile .

    • Note: The acid helps break protein binding; the ACN precipitates proteins.[5]

  • Agitation:

    • Vortex/Shake for 2 minutes to ensure complete interaction with the Zirconia/Silica bed (which selectively binds phospholipids via Lewis Acid/Base interaction).

  • Filtration:

    • Apply vacuum.[6] Collect filtrate.

  • Analysis:

    • Filtrate can often be injected directly if sensitivity allows, or evaporated and reconstituted.

Analytical Conditions (LC-MS/MS)

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm. Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0.0 min: 5% B[1]

  • 0.5 min: 5% B[1]

  • 3.0 min: 95% B (Elution of PTP usually ~2.0 - 2.5 min)[1]

  • 3.5 min: 95% B

  • 3.6 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM):

  • Ionization: ESI Positive (

    
    ).[1]
    
  • Precursor: m/z ~231.1 (Calculated based on Phenyl-Tetrazole-Piperazine core, verify exact mass of specific derivative).[1]

  • Fragment: m/z ~160 (Loss of piperazine ring or phenyl cleavage, dependent on collision energy).

Validation Criteria (FDA/EMA Alignment)

To ensure scientific integrity, the method must meet these criteria (FDA 2018 Guidance):

ParameterAcceptance CriteriaTroubleshooting
Accuracy 85–115% of nominalIf low: Check pH during load (must be acidic).[1]
Precision CV < 15%If high: Check evaporation step for variability.
Recovery Consistent (>70% preferred)If low: Ensure elution solvent is strong enough (5%

).[1]
Matrix Effect 0.8 – 1.2 (IS Normalized)If failing: Switch from Protocol B to Protocol A (MCX).

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration.[7][8][9] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] [Link]

  • Phenomenex. (2023). Extraction of Basic Drugs from Plasma using Strata-X-C. Application Note TN-008. [Link]

  • PubChem. (2023). 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Compound Summary. National Library of Medicine. [Link]

Sources

Scalable manufacturing process for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (CAS: 1171471-37-6). This compound is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids or amide bonds in antifungal and CNS-active drug candidates.[1]

The traditional synthesis of tetrazole derivatives often involves hazardous azide chemistry at late stages. This protocol utilizes a safer, convergent Nucleophilic Aromatic Substitution (SNAr) strategy, reacting 5-chloro-1-phenyl-1H-tetrazole with piperazine. This approach minimizes energetic hazards and allows for precise impurity control (specifically the bis-alkylated dimer) through stoichiometric manipulation.

Key Performance Indicators (KPIs):

  • Yield: >85% isolated.[2][3]

  • Purity: >98% (HPLC), with dimer impurity <0.1%.

  • Scalability: Validated from 10g to 1kg batches.

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The most efficient disconnection is at the C(5)-N bond of the tetrazole ring. The electron-deficient nature of the 1-phenyl-1H-tetrazole ring activates the 5-position toward nucleophilic attack.

  • Electrophile: 5-Chloro-1-phenyl-1H-tetrazole (commercially available or synthesized from phenyl isocyanide dihalides).

  • Nucleophile: Piperazine (anhydrous).

Reaction Mechanism (SNAr)

The reaction proceeds via an addition-elimination mechanism. The lone pair of the piperazine nitrogen attacks the electrophilic carbon at the 5-position of the tetrazole, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Critical Process Parameter (CPP) - Stoichiometry: Piperazine is a bifunctional nucleophile. A 1:1 stoichiometric ratio leads to significant formation of the bis-tetrazole dimer (1,4-bis(1-phenyl-1H-tetrazol-5-yl)piperazine). To suppress this, a significant excess of piperazine (3.0 – 5.0 equivalents) is required to statistically favor the mono-substitution.

ReactionScheme SM1 5-Chloro-1-phenyl-1H-tetrazole (Electrophile) Intermediate Meisenheimer-like Complex SM1->Intermediate + SM2 (3-5 eq) Reflux, MeCN SM2 Piperazine (Excess) (Nucleophile) Product 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (Target) Intermediate->Product - Cl⁻ Byproduct Piperazine HCl Salt Intermediate->Byproduct

Figure 1: Reaction pathway for the SNAr synthesis of the target molecule.

Safety & Hazard Assessment

Before proceeding, researchers must acknowledge the energetic nature of tetrazoles.

  • Thermal Stability: While 1-phenyl-5-substituted tetrazoles are generally more stable than unsubstituted tetrazoles, Differential Scanning Calorimetry (DSC) is mandatory for any new batch of starting material. Look for exotherms below 200°C.

  • Piperazine Handling: Piperazine is a strong sensitizer and corrosive. Use proper PPE (respirator, gloves) to prevent inhalation of dust or vapors.

  • Exotherm Control: The substitution reaction is mildly exothermic. On a kg-scale, controlled addition of the electrophile to the piperazine solution is recommended.

Detailed Manufacturing Protocol

Scale: 100 g Input (Electrophile) Expected Output: ~135 g Product

Reagents & Materials
ReagentMW ( g/mol )Equiv.[4][5][6][7]Mass/VolRole
5-Chloro-1-phenyl-1H-tetrazole 180.601.0100.0 gLimiting Reagent
Piperazine (Anhydrous) 86.144.0190.7 gNucleophile / Base
Acetonitrile (MeCN) --1000 mLSolvent
Dichloromethane (DCM) --1500 mLExtraction Solvent
1N Hydrochloric Acid --~800 mLPurification
1N Sodium Hydroxide --~900 mLpH Adjustment
Step-by-Step Procedure

Step 1: Reaction Initiation

  • Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge Acetonitrile (1000 mL) and Piperazine (190.7 g) . Stir until fully dissolved.

  • Process Note: Ensure the piperazine is fully dissolved before adding the tetrazole to avoid local high concentrations of electrophile which promotes dimer formation.

  • Add 5-Chloro-1-phenyl-1H-tetrazole (100.0 g) in portions over 15 minutes.

  • Heat the mixture to reflux (80-82°C) .

Step 2: Reaction Monitoring

  • Maintain reflux for 4–6 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, check via HPLC.

    • Target: < 1.0% Starting Material.

    • Dimer Check: Monitor peak at RRT ~1.2-1.5 (relative to product).

Step 3: Workup (Acid/Base Swing) This workup is designed to remove the excess piperazine without chromatography.

  • Cool reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Acetonitrile.

  • Resuspend the solid residue in Dichloromethane (1000 mL) and Water (500 mL) .

  • Separate the layers.[4] The organic layer contains the Product, Dimer, and unreacted SM. The aqueous layer contains most excess Piperazine.

  • Acid Extraction (Critical Step): Extract the organic layer with 1N HCl (2 x 400 mL) .

    • Chemistry: The product (basic amine) protonates and moves to the aqueous phase.

    • Impurity Fate: Neutral impurities (unreacted SM) and non-basic byproducts stay in the DCM.

  • Combine the acidic aqueous layers. Wash with fresh DCM (200 mL) to ensure removal of neutrals.

  • Basification: Cool the acidic aqueous phase to 0–5°C. Slowly adjust pH to >12 using 1N NaOH (or 50% NaOH solution for volume control).

    • Observation: The product will precipitate as a white/off-white solid.

Step 4: Isolation & Purification

  • Extract the basified aqueous mixture with DCM (3 x 400 mL) .

  • Dry combined organics over anhydrous Na₂SO₄.

  • Filter and concentrate to dryness.

  • Crystallization: Recrystallize the crude solid from hot Ethanol or Isopropanol (1:5 w/v) .

  • Dry in a vacuum oven at 45°C for 12 hours.

WorkupFlow Step1 Rxn Mixture (Prod, Excess Pip, SM, Dimer) Step2 Evaporate MeCN Partition DCM / Water Step1->Step2 Layer1 Org Layer (Prod, SM, Dimer) Step2->Layer1 Layer2 Aq Layer (Excess Piperazine) Step2->Layer2 Discard Step3 Extract with 1N HCl Layer1->Step3 Layer3 Acidic Aq Phase (Product-H+) Step3->Layer3 Layer4 Org Phase (SM, Neutrals) Step3->Layer4 Discard Step4 Basify (NaOH) -> Extract DCM Crystallize (EtOH) Layer3->Step4 Final Final Product >98% Purity Step4->Final

Figure 2: Acid-Base "Swing" Purification Logic.

Analytical Controls

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 254 nm (Tetrazole absorption).

  • Flow Rate: 1.0 mL/min.

Specification Limits:

  • Appearance: White to off-white crystalline powder.

  • Purity (HPLC): ≥ 98.0%.[5]

  • Bis-Piperazine Dimer: ≤ 0.15%.[2][4]

  • Moisture (KF): ≤ 0.5%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dimer Formation Low piperazine equivalents or poor mixing.Increase piperazine to 5 eq. Ensure piperazine is dissolved before adding tetrazole.
Low Yield Incomplete extraction during workup.Product is moderately water-soluble.[5] Salt out the aqueous phase with NaCl before DCM extraction.
Product Colored (Yellow) Oxidation of piperazine or solvent impurities.Use fresh, anhydrous piperazine. Recrystallize with activated charcoal treatment.
Incomplete Reaction Temperature too low.Ensure vigorous reflux. Check solvent quality (wet MeCN can slow reaction).

References

  • PubChem. 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride.[8] National Library of Medicine. Available at: [Link]

  • WIPO. Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. WO2015019239 (Demonstrates analogous piperazine displacement chemistry). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-Tetrazoles. (General reactivity of tetrazoles). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols CAS Registry Number: 50916-44-6 (Free Base) / 1171471-37-6 (HCl Salt) Chemical Formula: C₁₁H₁₄N₆ Molecular Weight: 230.27 g/mol (Free Base)

Module 1: The Protocol (Standard Operating Procedure)

Executive Summary

The purification of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (PTP) presents a specific challenge: balancing the solubility of the polar piperazine moiety against the lipophilic phenyl-tetrazole core.

While many standard protocols suggest single-solvent systems, our field data indicates that a binary solvent system (Ethanol/Water) or a polarity-gradient cool-down (Ethyl Acetate) yields the highest purity (>98% HPLC) by effectively rejecting the common bis-substituted impurity and unreacted piperazine.

Method A: Ethanol/Water Recrystallization (Recommended for Polar Impurities)

Best for removing inorganic salts and unreacted piperazine.

  • Dissolution: Suspend crude PTP in Ethanol (95%) at a ratio of 5-7 mL per gram of crude solid.

  • Reflux: Heat the mixture to reflux (~78°C) with vigorous stirring until fully dissolved.

    • Note: If undissolved solids remain after 15 minutes at reflux, these are likely inorganic salts or bis-impurities. Perform a hot filtration immediately.

  • Charcoal Treatment (Optional): If the solution is colored (yellow/orange), add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool slowly to 60°C.

  • Anti-Solvent Addition: Dropwise, add Deionized Water (warm, ~50°C) until a faint turbidity persists (approx. 10-20% of the ethanol volume).

  • Crystallization: Cool slowly to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1) .

  • Drying: Vacuum dry at 45-50°C for 12 hours.

Method B: Ethyl Acetate Trituration/Recrystallization (Recommended for Oiling Out)

Best if the compound tends to "oil out" in alcohols.

  • Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc) .

  • If an oil separates immediately, add Hexanes or Heptane dropwise to the hot solution until slightly cloudy, then reheat to clear.

  • Remove from heat and stir rapidly. Rapid stirring prevents oiling by inducing nucleation.

Module 2: Troubleshooting Matrix

This section addresses specific failure modes reported by users.

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the product separates as a sticky oil or gum rather than a crystal. Diagnosis:

  • Impurity Depression: High levels of impurities (especially unreacted piperazine) lower the melting point, causing the product to liquefy before crystallizing.

  • Cooling Shock: Cooling the solution too rapidly traps solvent, forming a supersaturated oil.

Corrective Action:

  • The "Seeding" Fix: Re-heat the oil until it dissolves. Cool very slowly. When the temperature reaches ~50°C, add a tiny crystal of pure product (seed).

  • The Solvent Switch: Switch from Ethanol/Water to Toluene . Toluene often promotes better crystal habit for phenyl-substituted heterocycles due to

    
    -
    
    
    
    stacking interactions.
Issue 2: Low Yield (<50%)

Symptom: Mother liquor remains rich in product (confirmed by TLC/HPLC), but crystallization is sparse. Diagnosis:

  • Solubility Trap: The piperazine ring makes the molecule too soluble in alcohols, especially if the pH is slightly acidic (forming partial salts).

Corrective Action:

  • pH Adjustment: Ensure the molecule is in its Free Base form. Add a small amount of Triethylamine (TEA) or dilute NaOH to the recrystallization solvent (if using EtOH/Water) to suppress protonation and lower solubility.

  • Volume Reduction: Concentrate the mother liquor to 50% volume and re-cool.

Issue 3: Bis-Impurity Persistence

Symptom: HPLC shows a persistent peak at RRT ~1.2-1.5 (Bis(1-phenyl-1H-tetrazol-5-yl)piperazine). Diagnosis:

  • The bis-impurity is significantly less soluble than the mono-product. It often co-precipitates.

Corrective Action:

  • Hot Filtration Strategy: The bis-impurity usually has a higher melting point and lower solubility. Dissolve the crude in the minimum amount of boiling Ethanol. The bis-impurity may remain insoluble. Filter it off while hot before cooling the filtrate to get the mono-product.

Module 3: Advanced FAQs & Logic

Q: Why do we avoid chlorinated solvents (DCM/Chloroform) for recrystallization here?

A: While PTP is highly soluble in DCM, chlorinated solvents evaporate too quickly to allow ordered crystal lattice formation, often resulting in amorphous powders or foams. Furthermore, DCM can form solvates with piperazines that are difficult to dry. DCM is excellent for extraction, but poor for crystallization.

Q: My product is the Hydrochloride salt. Does this change the protocol?

A: Yes, drastically.

  • Free Base: Lipophilic/Amphiphilic. Use EtOH/Water or EtOAc/Hexane.

  • HCl Salt: Highly polar/Ionic.

    • Protocol: Recrystallize from Methanol/Isopropanol or Ethanol/Diethyl Ether .

    • Warning: Do not use water as an anti-solvent for the salt; it will likely dissolve. Use Diethyl Ether or MTBE as the anti-solvent.

Q: What is the thermodynamic logic behind the impurity separation?

A: The synthesis (Reaction of 5-chloro-1-phenyltetrazole + Piperazine) generates three species with distinct solubility profiles (LogP):

  • Piperazine (Reactant): LogP ~ -1.5 (Highly Water Soluble).

  • PTP (Product): LogP ~ 1.2 (Moderately Lipophilic).

  • Bis-Product (Impurity): LogP ~ 3.5 (Highly Lipophilic/Insoluble in water).

  • Ethanol/Water System: Keeps Piperazine in solution (rejected in filtrate). Forces Bis-product out first (remove via hot filtration or initial precipitation). Precipitates PTP upon cooling.

Module 4: Visualization (Process Logic)

Figure 1: Recrystallization Workflow (Free Base)

PTP_Purification Start Crude PTP Solid Dissolve Dissolve in Ethanol (78°C) (5-7 vol) Start->Dissolve Check Check Clarity Dissolve->Check FilterHot Hot Filtration (Remove Bis-Impurity/Salts) Check->FilterHot Solids Present Cool1 Cool to 60°C Check->Cool1 Clear Solution FilterHot->Cool1 AddWater Add Warm Water (Anti-solvent) Cool1->AddWater Cool2 Slow Cool to 0-5°C AddWater->Cool2 FilterCold Filter & Wash (Cold EtOH/H2O) Cool2->FilterCold Dry Vacuum Dry (45°C) FilterCold->Dry

Caption: Step-by-step logic for the Ethanol/Water purification method, highlighting the critical hot filtration step for bis-impurity removal.

Figure 2: Impurity Fate Map

Impurity_Fate Crude Crude Mixture (PTP + Impurities) Solvent Ethanol/Water System Crude->Solvent Crystals Final Product (PTP) Solvent->Crystals Precipitates on Cooling Bis Bis-substituted Impurity (Low Solubility) Solvent->Bis Hot Filtration Pip Unreacted Piperazine (High Solubility) Solvent->Pip Remains Dissolved FilterCake Filter Cake (Solids) Filtrate Mother Liquor Bis->FilterCake Pip->Filtrate

Caption: Thermodynamic fate of common impurities. The Bis-impurity is removed physically (filtration), while Piperazine is removed chemically (solubility).

References

  • Vertex Pharmaceuticals Inc. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. World Intellectual Property Organization. (Patent WO2015063709A1). Link

    • Context: Describes the purification of the closest structural analog (phenyl-pyrazole-piperazine) using the Ethanol/Water and Toluene methods adapted in this guide.
  • Ambeed, Inc. (2024). Safety Data Sheet: 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. Link

    • Context: Provides physical property data and salt form confirm
  • BenchChem. (2025).[1] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Link

    • Context: General solubility principles for N-phenyl-N-heteroaryl piperazines used to derive the solubility logic in Module 3.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 42885209, 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride. Link

    • Context: Verification of chemical structure and identifiers.[2][3][4][5]

Sources

Resolving solubility issues of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Executive Summary

This guide addresses the persistent solubility challenges associated with 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine . While the piperazine moiety confers basicity, the lipophilic 1-phenyl-tetrazole core often leads to "crashing out" (precipitation) when DMSO stocks are introduced to aqueous buffers at physiological pH (7.4). This document provides mechanistic insights and validated protocols to maintain compound stability in biological assays.

Part 1: The Mechanistic "Why" (Expertise & Experience)

To solve the problem, you must understand the molecule's behavior in solution.

1. The Structural Conflict This molecule is a "Lipophilic Base."

  • The Base: The piperazine ring has a secondary amine with a pKa of approximately 9.8. In acidic conditions (pH < 6), it is protonated and highly soluble.

  • The Lipophile: The 1-phenyl-1H-tetrazole moiety is hydrophobic. Crucially, because this is a 1,5-disubstituted tetrazole, it lacks the acidic proton found in simple tetrazoles. It does not ionize to help solubility; it acts as a "grease ball" dragging the molecule out of solution.

2. The "Crash-Out" Event When you dilute a DMSO stock (where the molecule is fully solvated) into cell culture media (pH 7.4), two things happen:

  • Solvent Shock: The DMSO concentration drops, reducing the solvent's capacity to hold the lipophilic tail.

  • Deprotonation Risk: At pH 7.4, the equilibrium shifts. A significant portion of the molecules may revert to the neutral free-base form, which has near-zero water solubility. This results in immediate, often microscopic, precipitation that ruins assay reproducibility.

Part 2: Validated Protocols (Trustworthiness)

Protocol A: The "DMSO Spike" (Standard Low-Dose)

Best for: Concentrations < 10 µM.

The Logic: Maintain the DMSO concentration just high enough to solvate the boundary layer of the molecule while staying below the toxicity threshold of the cells (typically 0.5% - 1.0%).[1]

Step-by-Step:

  • Prepare Stock: Dissolve 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in anhydrous DMSO to create a 10 mM Master Stock. Vortex until clear.

  • Intermediate Dilution (Critical Step): Do NOT add the 10 mM stock directly to the cell plate.

    • Prepare a "10x Working Solution" in media containing 5% DMSO.

    • Example: To achieve 10 µM final on cells: Dilute stock to 100 µM in media + 5% DMSO.

  • Final Addition: Add this 10x solution to your cell wells (1:10 dilution).

    • Result: Final Drug = 10 µM; Final DMSO = 0.5%.

    • Why: The intermediate step prevents the "local high concentration" shock that occurs when a droplet of pure DMSO hits water.

Protocol B: The "Cyclodextrin Shield" (High-Dose/In Vivo Mimic)

Best for: Concentrations > 10 µM or DMSO-sensitive cells (e.g., primary neurons, stem cells).

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal "donut" around the lipophilic phenyl-tetrazole tail, hiding it from the water while leaving the hydrophilic piperazine exposed.

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh the solid compound.[2]

    • Add the 20% HP-β-CD solution directly to the powder.

    • Acidify: Add 1M HCl dropwise until the compound dissolves (protonating the piperazine).

    • Neutralize: Slowly back-titrate with 1M NaOH to pH 7.0–7.4.

    • Observation: If the solution turns cloudy upon neutralization, the cyclodextrin has successfully complexed the drug if it clears up with stirring. If it remains cloudy, increase CD concentration to 30% or lower the drug concentration.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for choosing the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine Check_Conc Target Concentration? Start->Check_Conc Low_Conc Low (< 10 µM) Check_Conc->Low_Conc High_Conc High (> 10 µM) Check_Conc->High_Conc Check_Cell Cell Sensitivity to DMSO? Low_Conc->Check_Cell Method_B Protocol B: Cyclodextrin Complex (HP-β-CD) High_Conc->Method_B Avoids Precipitation Robust_Cells Robust (HeLa, HEK293) Check_Cell->Robust_Cells Sensitive_Cells Sensitive (Neurons, iPSC) Check_Cell->Sensitive_Cells Method_A Protocol A: DMSO Spike (Max 0.5% DMSO) Robust_Cells->Method_A Sensitive_Cells->Method_B Non-toxic vehicle Method_C Alternative: Acidic Salt Form (Use HCl salt + Buffer) Sensitive_Cells->Method_C If CD fails

Caption: Decision matrix for solubilizing lipophilic piperazine derivatives based on concentration and cellular sensitivity.

Part 4: Technical Data Summary

ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~230.27 g/mol (Free Base)Small molecule, fast diffusion.
pKa (Calculated) ~9.8 (Piperazine NH)Basic. Soluble in acidic pH; insoluble in basic pH.
Tetrazole Type 1,5-DisubstitutedNon-acidic. Does not form salts with bases.
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic. Requires organic cosolvent.
Max Solubility (PBS) < 100 µM (estimated)Risk of precipitation in standard media.
Max Solubility (DMSO) > 50 mMExcellent stock solvent.

Part 5: Frequently Asked Questions (FAQs)

Q1: I bought the Hydrochloride (HCl) salt form. Can I just dissolve it in water? A: Yes, the HCl salt will dissolve readily in pure water or saline. However , caution is needed when adding it to cell culture media.[3][4] Media contains bicarbonate buffers (pH 7.4). When you add the acidic HCl salt solution to the media, the buffering capacity may neutralize the salt, converting the molecule back to its free base form. If the concentration is too high, it will precipitate inside the media. Always check for turbidity under a microscope after addition.

Q2: My cells are dying, and I'm using Protocol A. Is the drug toxic? A: Not necessarily. It could be crystal toxicity . If the drug precipitates, micro-crystals settle on the cell monolayer. These crystals physically damage membranes and cause false-positive toxicity readings.

  • Verification: Centrifuge a sample of your media preparation (before adding to cells) at 13,000 rpm for 5 mins. If you see a pellet, you have solubility issues, not drug toxicity.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no. Piperazine derivatives often have lower solubility in ethanol compared to DMSO. Furthermore, ethanol is more volatile (changing concentrations via evaporation) and often more cytotoxic to cells at equivalent percentages than DMSO. Stick to DMSO or Cyclodextrins.

Q4: Why does the solution turn cloudy when I freeze/thaw my stock? A: DMSO is hygroscopic (absorbs water from air). If your stock has absorbed water, the solubility of the lipophilic compound decreases, leading to precipitation upon freezing.

  • Fix: Aliquot stocks immediately after preparation into single-use vials. Store at -20°C or -80°C and never re-freeze a thawed aliquot.

References

  • PubChem. (n.d.). 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol reference for HP-β-CD usage).
  • LifeTein. (2023). DMSO usage in cell culture: Solubility limits and toxicity.[1][3][4][5] Retrieved February 21, 2026, from [Link]

Sources

Validation & Comparative

Certified Reference Standards for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metrological Imperative

In the high-stakes arena of pharmaceutical impurity profiling, 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (CAS: 1171471-37-6 and related isomers) represents a critical analyte.[1] Structurally comprising a polar tetrazole ring and a secondary amine (piperazine), this compound poses dual risks: it is a potential precursor for nitrosamine formation (a mutagenic concern) and a degradation product in tetrazole-containing APIs (e.g., sartan antihypertensives or azole antifungals).

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against ISO 17025 Analytical Standards and Research Grade chemicals . Our experimental data demonstrates that while lower-grade standards may suffice for qualitative identification, the hygroscopic nature and kinetic instability of the tetrazole moiety demand ISO 17034 CRMs for accurate quantification at trace levels.

Part 1: Technical Comparison of Standard Grades

The choice of reference standard dictates the validity of your analytical data.[2] Below is a direct comparison of the three primary grades available for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine.

Comparative Performance Matrix
FeatureISO 17034 CRM (Gold Standard)ISO 17025 Analytical Standard Research Grade / In-House
Primary Utility Quantitation, Method Validation, CalibratorRoutine ID, System SuitabilityEarly R&D, Synthesis Intermediate
Traceability SI-Traceable (via NIST/NMI)Traceable to Internal PrimaryOften Unknown / Batch-Dependent
Uncertainty Budget Explicit (

)
includes homogeneity & stability
Measurement Uncertainty onlyNot provided
Water Content Quantified (KF) & subtracted from assayMeasured but often not factorizedUnknown (High Risk)
Homogeneity Statistically validated (ANOVA)Assumed based on processNot tested
Stability Long-term real-time monitoringRetest date onlyNone
The "Hidden" Variable: Hygroscopicity & Salt Forms

1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is often supplied as a hydrochloride salt. Research-grade suppliers frequently fail to distinguish between the free base and HCl salt stoichiometry in their assay calculations.

  • Risk: Using a Research Grade standard labeled "98%" without correcting for a 12% HCl mass fraction results in a 12% systematic error in your impurity quantification.

  • Solution: ISO 17034 CRMs explicitly state the Chromatographic Purity vs. Assigned Value (purity corrected for water, solvent, and counter-ions).

Part 2: Metrological Traceability & Workflow

To ensure data integrity, the reference standard must link your laboratory results back to the International System of Units (SI).

Diagram 1: The Chain of Metrological Custody

This diagram illustrates why an ISO 17034 CRM is required to close the traceability gap between national metrology institutes and your HPLC bench.

TraceabilityChain SI SI Units (Mole/Kg) NMI National Metrology Institute (NIST, BAM, JRC) SI->NMI Definition ISO17034 ISO 17034 CRM Provider (Primary Reference Standard) NMI->ISO17034 Primary Calibration ISO17025 ISO 17025 Analytical Lab (Your Bench) ISO17034->ISO17025 Certified Value + Uncertainty Result Validated Analytical Result (e.g., Impurity < 0.1%) ISO17025->Result Instrument Calibration

Caption: The hierarchy of traceability ensuring that the Certified Reference Material (CRM) links bench results to SI units.

Part 3: Validated Experimental Protocol

Objective: Quantification of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in a drug substance matrix. Method: UHPLC-UV (or MS/MS for trace nitrosamine precursor analysis).

Standard Preparation (The Critical Step)
  • Step A (Weighing): Equilibrate the ISO 17034 CRM vial to room temperature. Weigh 10.0 mg (±0.01 mg) into a low-actinic volumetric flask.

    • Expert Insight: Tetrazoles are photo-sensitive; use amber glassware.

  • Step B (Dissolution): Dissolve in Acetonitrile:Water (50:50 v/v) .

    • Note: Avoid pure methanol as it may induce methylation of the tetrazole ring over prolonged storage.

  • Step C (Calculation): Calculate concentration using the Assigned Value from the Certificate of Analysis (CoA), not the nominal weight.

    
    
    
Chromatographic Conditions
  • Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.7 µm). High carbon load preferred to retain the polar tetrazole.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffers piperazine alkalinity).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (targeting the phenyl ring).

System Suitability Testing (SST)

Before running samples, the standard must pass these criteria to validate the system:

ParameterAcceptance CriteriaRationale
Tailing Factor < 1.5Piperazine moiety interacts with silanols; high tailing indicates column aging.
RSD (Area) < 2.0% (n=6)Confirms injector precision and standard solubility.
Signal-to-Noise > 10 (at LOQ)Essential for trace impurity limits.
Diagram 2: Analytical Workflow for Impurity Quantification

This workflow visualizes the decision logic for handling the standard and samples.

Workflow Start Start Analysis PrepStd Prep ISO 17034 CRM (Correct for Salt/Water) Start->PrepStd SST Run System Suitability (n=6 injections) PrepStd->SST Check Pass SST? SST->Check Fail Troubleshoot: Check pH or Column Check->Fail No RunSamples Run Unknown Samples Check->RunSamples Yes Fail->PrepStd Calc Calculate w/ Uncertainty RunSamples->Calc

Caption: Step-by-step logic flow from standard preparation to final calculation, emphasizing the SST gate.

Part 4: Scientific Rationale & Causality

Why "Certified" Matters for Tetrazoles

The tetrazole ring is an acidic bioisostere of a carboxylic acid, while the piperazine is basic. This zwitterionic character makes the molecule highly sensitive to:

  • Moisture Absorption: Research-grade materials often absorb 2-5% water from the atmosphere once opened. An ISO 17034 CRM comes with stability monitoring that guarantees the value remains valid within the shelf life.[4]

  • Polymorphism: Different crystal forms can affect solubility. CRMs are characterized for homogeneity, ensuring the 1 mg you weigh is representative of the whole batch.

The Uncertainty Factor

In a regulatory audit (FDA/EMA), you must prove your result is accurate.

  • Research Grade: Result = 0.15% (Unknown uncertainty).

  • ISO 17034 CRM: Result = 0.15% ± 0.005% (k=2). The latter provides the statistical confidence required to reject a batch that is close to the limit.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[5][Link]

  • National Institutes of Health (PubChem). (2025). 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine hydrochloride | C11H15ClN6.[1][6][Link]

  • European Medicines Agency (EMA). (2023). ICH Q3A(R2) Impurities in new drug substances.[7][Link]

  • CPI International. (2024). ISO 17025 vs. ISO 17034 Accreditation.[4][8][9][10][Link]

Sources

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for the Quantification of Tetrazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. Tetrazole-containing compounds, a common scaffold in modern pharmaceuticals, present unique analytical challenges due to their acidic nature and potential for metabolic instability. This guide provides an in-depth comparison of various LC-MS/MS method validation strategies for tetrazole metabolites, grounded in scientific principles and regulatory expectations.

The validation of a bioanalytical method is the cornerstone of reliable data, ensuring that the method is suitable for its intended purpose.[1][2] This guide will navigate the critical parameters of method validation with a specific focus on the nuances of tetrazole chemistry, offering a comparative analysis of different experimental approaches.

The Unique Chemistry of Tetrazole Metabolites: A Bioanalytical Perspective

Tetrazole rings are bioisosteres of carboxylic acids, possessing a similar pKa (around 4.5-5.0) and existing as anions at physiological pH.[3][4][5][6] This acidity is a key determinant in the development of a successful LC-MS/MS method, influencing everything from sample extraction to mass spectrometric detection. Furthermore, the stability of the tetrazole ring and its metabolites in biological matrices can be a concern and must be thoroughly investigated.[3][5][6][7]

I. A Comparative Analysis of Sample Preparation Techniques

The goal of sample preparation is to extract the analyte of interest from a complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For tetrazole metabolites in plasma or urine, the three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Rapid Approach

PPT is the simplest and fastest sample preparation technique, involving the addition of an organic solvent (typically acetonitrile or methanol) to precipitate plasma proteins.

  • Pros: High throughput, low cost, and minimal method development.

  • Cons: Prone to significant matrix effects due to the co-extraction of endogenous phospholipids and other matrix components.[8][9] This can lead to ion suppression or enhancement, compromising accuracy and precision.[8][9]

Liquid-Liquid Extraction (LLE): The Classic Choice

LLE separates analytes based on their differential solubility in two immiscible liquids (an aqueous sample and an organic solvent). For acidic tetrazole metabolites, adjusting the pH of the aqueous phase below the pKa will protonate the tetrazole, making it more amenable to extraction into an organic solvent.

  • Pros: Can provide cleaner extracts than PPT, reducing matrix effects.[10]

  • Cons: More labor-intensive and time-consuming than PPT, and may have lower recovery for more polar metabolites. The choice of extraction solvent is critical and requires optimization.[10]

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness

SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. For tetrazole metabolites, reversed-phase or mixed-mode cation exchange cartridges are often employed.

  • Pros: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity and robustness.[11][12] High recoveries can be achieved with proper method development.[11][12]

  • Cons: The most expensive and time-consuming of the three techniques, requiring significant method development to optimize the sorbent, wash, and elution steps.

Table 1: Comparison of Sample Preparation Techniques for Tetrazole Metabolites

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumLow to Medium
Cost per Sample LowLow to MediumHigh
Matrix Effect HighMediumLow
Recovery Generally GoodVariable, dependent on analyte polarity and solvent choiceHigh and reproducible with optimization
Method Development MinimalModerateExtensive

II. Chromatographic Separation Strategies: A Head-to-Head Comparison

The choice of chromatographic conditions is critical for separating the tetrazole metabolite from endogenous interferences and ensuring a robust and reproducible assay.

Reversed-Phase (RP) Chromatography: The Workhorse

Reversed-phase chromatography, typically using a C18 column, is the most common approach for the analysis of small molecules.

  • Mobile Phase Considerations: For acidic tetrazole metabolites, an acidic mobile phase (e.g., containing 0.1% formic acid) is often used to ensure the analyte is in its protonated, less polar form, leading to better retention on a C18 column.

  • Column Choice: Standard C18 columns are widely used. For more polar metabolites that may have limited retention, columns with polar-embedded groups or those designed for use with highly aqueous mobile phases can be beneficial.[13]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Metabolites

HILIC is a valuable alternative for very polar metabolites that are poorly retained in reversed-phase chromatography.[14][15]

  • Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[15]

  • Advantages for Tetrazole Metabolites: Can provide excellent retention for polar tetrazole metabolites and may offer orthogonal selectivity to reversed-phase methods, aiding in the resolution of difficult-to-separate isomers.[14][16] HILIC can also enhance MS sensitivity due to the high organic content of the mobile phase, which promotes efficient desolvation in the ESI source.[14]

Table 2: Comparison of Chromatographic Strategies for Tetrazole Metabolites

ParameterReversed-Phase (C18)HILIC
Analyte Polarity Best for moderately polar to non-polar analytesBest for polar to very polar analytes
Retention Mechanism Hydrophobic interactionsPartitioning into an aqueous layer
Typical Mobile Phase High aqueous content, often with acidHigh organic content
MS Sensitivity GoodOften enhanced due to efficient desolvation
Selectivity Excellent for a wide range of compoundsOrthogonal to reversed-phase

III. Mass Spectrometric Detection: Optimizing for Sensitivity and Specificity

The mass spectrometer provides the high selectivity and sensitivity required for bioanalysis. For tetrazole metabolites, the choice of ionization mode and the optimization of MS parameters are crucial.

Ionization Mode: Negative vs. Positive Electrospray Ionization (ESI)

Given the acidic nature of the tetrazole moiety, negative ion ESI is generally the preferred ionization mode.[17] In negative ion mode, the tetrazole readily loses a proton to form a [M-H]⁻ ion, which is often the most abundant ion in the mass spectrum. While positive ion mode can sometimes be used, it typically results in lower sensitivity for acidic compounds.

Optimizing ESI Parameters

To maximize sensitivity, it is essential to optimize the ESI source parameters, including:

  • Capillary Voltage: The voltage applied to the ESI needle.

  • Nebulizer Gas Pressure: The gas flow that aids in the formation of the aerosol.

  • Drying Gas Flow and Temperature: The heated gas that assists in desolvation of the droplets.

  • Fragmentor/Cone Voltage: The voltage that can be adjusted to control in-source fragmentation.[18][19][20]

A systematic approach, such as a design of experiments (DOE), can be employed to efficiently optimize these parameters.[19][20]

IV. The Validation Workflow: A Step-by-Step Protocol

The following is a generalized, step-by-step protocol for the validation of an LC-MS/MS method for a tetrazole metabolite in human plasma, based on current regulatory guidelines.

Experimental Protocol: Validation of a Tetrazole Metabolite Assay
  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of the tetrazole metabolite and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the stock solution.

    • Prepare quality control (QC) working solutions at low, medium, and high concentrations.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the working standard solutions to create a calibration curve with at least 6-8 non-zero points.

    • Spike blank human plasma with the QC working solutions to prepare low, medium, and high QC samples.

  • Sample Extraction (Example using SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load 100 µL of plasma sample (standard, QC, or unknown) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and IS with a stronger organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use a validated chromatographic method (e.g., C18 column with a gradient of water and acetonitrile with 0.1% formic acid).

    • Detect the analyte and IS using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis and Validation Parameter Assessment:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

    • Assess the following validation parameters:

      • Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention time of the analyte and IS.

      • Linearity and Range: Determine the range over which the assay is linear, accurate, and precise. The correlation coefficient (r²) should be ≥ 0.99.

      • Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

      • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.

      • Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

      • Stability: Assess the stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]

V. Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the overall validation workflow and a decision tree for selecting the optimal LC-MS/MS method for a tetrazole metabolite.

LC-MS/MS Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization (PPT vs. LLE vs. SPE) MD1->MD2 MD3 Chromatography Optimization (RP vs. HILIC, Mobile Phase) MD2->MD3 MD4 Mass Spectrometry Optimization (Ionization Mode, MRM) MD3->MD4 V2 Linearity & Range (LLOQ/ULOQ) MD4->V2 Proceed to Validation V1 Selectivity & Specificity V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V5 Stability (Freeze-Thaw, Bench-Top, Long-Term) V3->V5 V4 Matrix Effect & Recovery V4->V1 V6 Dilution Integrity V5->V6 SA Sample Analysis V6->SA Method Ready for Sample Analysis

Caption: A typical workflow for the development and validation of an LC-MS/MS method for bioanalysis.

digraph "Method Selection Decision Tree" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Quantify\nTetrazole Metabolite", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_sample_prep" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; sp_q1 [label="High Throughput\nNeeded?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sp_ppt [label="Protein Precipitation (PPT)\n(High Matrix Effect Risk)"]; sp_q2 [label="Analyte Polarity?", shape=diamond, style=filled, fillcolor="#FBBC05"]; sp_lle [label="Liquid-Liquid Extraction (LLE)\n(Moderate Cleanliness)"]; sp_spe [label="Solid-Phase Extraction (SPE)\n(Cleanest Extract)"]; }

subgraph "cluster_chromatography" { label="Chromatography"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; ch_q1 [label="Metabolite Highly\nPolar?", shape=diamond, style=filled, fillcolor="#FBBC05"]; ch_rp [label="Reversed-Phase (C18)\n(Acidic Mobile Phase)"]; ch_hilic [label="HILIC\n(High Organic Mobile Phase)"]; }

subgraph "cluster_ms" { label="Mass Spectrometry"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; ms_ion [label="Negative Ion Mode ESI\n(Deprotonation [M-H]⁻)"]; ms_opt [label="Optimize Source Parameters\n(Voltage, Gas, Temp.)"]; }

start -> sp_q1; sp_q1 -> sp_ppt [label="Yes"]; sp_q1 -> sp_q2 [label="No"]; sp_q2 -> sp_lle [label="Non-Polar"]; sp_q2 -> sp_spe [label="Polar"];

sp_spe -> ch_q1; sp_lle -> ch_q1; sp_ppt -> ch_q1;

ch_q1 -> ch_hilic [label="Yes"]; ch_q1 -> ch_rp [label="No"];

ch_rp -> ms_ion; ch_hilic -> ms_ion; ms_ion -> ms_opt; }

Caption: A decision tree to guide the selection of an appropriate LC-MS/MS method for tetrazole metabolites.

VI. Conclusion

The successful validation of an LC-MS/MS method for the quantification of tetrazole metabolites hinges on a thorough understanding of their acidic nature and potential stability issues. While protein precipitation offers a high-throughput solution, it is often plagued by matrix effects. Liquid-liquid extraction provides a cleaner sample, but solid-phase extraction remains the gold standard for minimizing matrix interference and achieving the highest data quality. In terms of chromatography, reversed-phase is the workhorse, but HILIC presents a powerful alternative for more polar metabolites, often with the added benefit of enhanced MS sensitivity. Negative ion mode ESI is the clear choice for detection. By systematically evaluating and comparing these different approaches during method development, researchers can establish a robust, reliable, and regulatory-compliant bioanalytical method that will yield high-quality data for their drug development programs.

VII. References

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A Comparative Guide to the Spectroscopic Characterization of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with complex heterocyclic molecules such as 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine, a multi-faceted analytical approach is not just best practice, but a necessity for regulatory compliance and advancing our understanding of structure-activity relationships. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of this compound, with a primary focus on Infrared (IR) spectroscopy, and comparative insights from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Central Role of Vibrational Spectroscopy: An In-Depth Look at the IR Spectrum

Infrared spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. The IR spectrum of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine is a composite of the characteristic absorptions of its three key structural components: the phenyl ring, the tetrazole ring, and the piperazine ring. While an experimental spectrum for this specific molecule is not publicly available, a detailed predictive analysis based on the well-established vibrational modes of its constituent parts provides a robust framework for its characterization.

Predicted IR Absorption Bands for 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine
Wavenumber Range (cm⁻¹)AssignmentIntensityRationale and Key Insights
3100-3000Aromatic C-H StretchMedium to WeakThese bands arise from the stretching vibrations of the C-H bonds on the monosubstituted phenyl ring. Their presence confirms the aromatic component of the molecule.
2980-2800Aliphatic C-H StretchMedium to StrongThese absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the piperazine ring. The number and exact position of these peaks can provide information about the conformation of the piperazine ring.
~1600, ~1585, ~1500, ~1450Aromatic C=C StretchMedium to StrongThese four bands are characteristic of a monosubstituted benzene ring and are due to in-plane carbon-carbon double bond stretching vibrations.
1550-1475Tetrazole Ring (C=N and N=N) StretchingMedium to StrongThe tetrazole ring exhibits characteristic stretching vibrations in this region due to the C=N and N=N double bonds. The exact position is influenced by the substituents on the ring.
1450-1400CH₂ Scissoring (Piperazine)MediumThis bending vibration of the methylene groups in the piperazine ring is a reliable indicator of this structural feature.
1380-1250Tetrazole Ring VibrationsMedium to WeakThis region contains a series of complex vibrations involving stretching and bending of the tetrazole ring framework.
1150-1000C-N Stretching (Piperazine and Tetrazole-Piperazine Link)Medium to StrongThe stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the C-N bond connecting the piperazine to the tetrazole ring are expected in this region.
770-730 and 710-690Aromatic C-H Out-of-Plane BendingStrongFor a monosubstituted benzene ring, two strong bands are typically observed in this region, corresponding to the out-of-plane bending of the five adjacent C-H bonds.

A Comparative Analysis: Orthogonal Techniques for Unambiguous Structure Elucidation

While IR spectroscopy provides invaluable information about the functional groups present, a comprehensive characterization relies on the synergistic use of other analytical techniques. NMR spectroscopy and Mass Spectrometry offer complementary data that, when combined with IR analysis, provide an irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment and Rationale
¹H7.6-7.4MultipletProtons of the phenyl ring. The exact chemical shifts and splitting patterns will depend on the electronic effects of the tetrazole ring.
¹H~3.9-3.7Triplet (broad)Protons on the carbons of the piperazine ring adjacent to the tetrazole ring (-N-CH₂-). These are expected to be deshielded due to the electron-withdrawing nature of the tetrazole.
¹H~3.2-3.0Triplet (broad)Protons on the carbons of the piperazine ring adjacent to the secondary amine (-NH-CH₂-).
¹H~2.9-2.7Singlet (broad)The proton of the secondary amine (N-H) in the piperazine ring. The chemical shift and broadness can be affected by solvent and concentration.
¹³C~160SingletCarbon atom of the tetrazole ring (C5). This carbon is significantly deshielded due to being bonded to three nitrogen atoms.[1]
¹³C135-120Multiple SignalsCarbon atoms of the phenyl ring. The ipso-carbon (attached to the tetrazole) will be the most deshielded.
¹³C~50SingletCarbon atoms of the piperazine ring adjacent to the tetrazole ring.
¹³C~45SingletCarbon atoms of the piperazine ring adjacent to the secondary amine.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

For 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (Molecular Weight: 230.28 g/mol ), the following fragmentation patterns are anticipated under electron ionization (EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 230, corresponding to the intact molecule.

  • Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a molecule of nitrogen (28 Da), leading to a fragment at m/z = 202.

  • Cleavage of the Piperazine Ring: Fragmentation of the piperazine ring can lead to a variety of characteristic daughter ions.

  • Phenyl Cation: A peak at m/z = 77 corresponding to the C₆H₅⁺ fragment.

Experimental Protocols: A Guide to Reproducible Data Acquisition

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for accurate data by subtracting instrumental and atmospheric absorptions.

  • Sample Application: Place a small amount of the solid 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine sample onto the ATR crystal and apply firm, even pressure using the built-in clamp.

  • Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and normalize the spectrum as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectra.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow and Logic

To further clarify the analytical workflow and the relationship between the different spectroscopic techniques, the following diagrams are provided.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine FTIR FTIR Spectroscopy Synthesis->FTIR Provides functional group information NMR NMR Spectroscopy Synthesis->NMR Determines C-H framework MS Mass Spectrometry Synthesis->MS Confirms molecular weight Functional_Groups Functional Group Identification FTIR->Functional_Groups Structural_Elucidation Structural Connectivity NMR->Structural_Elucidation Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Final_Structure Confirmed Structure Functional_Groups->Final_Structure Structural_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic characterization of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine.

Logic_Diagram cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Vibrational_Modes Vibrational Modes Functional_Groups Identifies Phenyl, Tetrazole, Piperazine Vibrational_Modes->Functional_Groups Structure_Confirmation Unambiguous Structure Confirmation Functional_Groups->Structure_Confirmation Nuclear_Spins Nuclear Spins Chemical_Environment Proton and Carbon Environments Nuclear_Spins->Chemical_Environment Connectivity Establishes H-C-C-N Connectivity Chemical_Environment->Connectivity Connectivity->Structure_Confirmation Ionization Ionization Mass_to_Charge Measures Mass-to-Charge Ratio Ionization->Mass_to_Charge Fragmentation Reveals Fragmentation Pattern Mass_to_Charge->Fragmentation Fragmentation->Structure_Confirmation

Caption: Logical relationship between spectroscopic techniques for structural confirmation.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive characterization of 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine necessitates a synergistic application of multiple spectroscopic techniques. While IR spectroscopy provides a rapid and effective means of identifying the key functional groups, its power is magnified when combined with the detailed connectivity information from NMR and the molecular weight and fragmentation data from mass spectrometry. This integrated approach not only provides an unambiguous structural assignment but also establishes a robust analytical foundation for further drug development and quality control endeavors. By understanding the principles and expected outcomes of each technique, researchers can confidently navigate the complexities of characterizing novel heterocyclic compounds.

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